4-Benzyloxyphenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-phenylmethoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c14-15-12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11;/h1-9,15H,10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNUPJXMCMTQCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200049 | |
| Record name | (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52068-30-1 | |
| Record name | Hydrazine, [4-(phenylmethoxy)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52068-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052068301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(benzyloxy)phenyl]hydrazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Benzyloxyphenylhydrazine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6366B38VG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Benzyloxyphenylhydrazine Hydrochloride from 4-Benzyloxyaniline
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the chemical synthesis of 4-benzyloxyphenylhydrazine hydrochloride, a valuable intermediate in pharmaceutical research and development. The synthesis commences from the readily available precursor, 4-benzyloxyaniline, and proceeds through a two-step reaction sequence involving diazotization followed by reduction. This guide presents detailed experimental protocols, quantitative data, and visual representations of the reaction mechanism and experimental workflow to support researchers in the successful execution of this synthesis.
Overview of the Synthetic Pathway
The conversion of 4-benzyloxyaniline to this compound is a well-established process rooted in classical organic chemistry. The primary amine of 4-benzyloxyaniline is first transformed into a diazonium salt through treatment with sodium nitrite in an acidic medium at low temperatures. This intermediate is then reduced to the corresponding hydrazine derivative using a suitable reducing agent, most commonly tin(II) chloride. The final product is isolated as its hydrochloride salt.
Physicochemical Properties of Key Compounds
A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Benzyloxyaniline Hydrochloride | C₁₃H₁₄ClNO | 235.71 | 228 (dec.) | Off-white to beige crystalline powder.[1][2][3] |
| This compound | C₁₃H₁₅ClN₂O | 250.72 | 187-189 | Cream to brown fluffy powder.[4][5] |
Detailed Experimental Protocol
This section outlines a representative experimental procedure for the synthesis of this compound.
Materials and Reagents:
-
4-Benzyloxyaniline hydrochloride
-
Sodium nitrite (NaNO₂)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Diethyl ether (Et₂O) or Ethanol
Procedure:
Step 1: Diazotization of 4-Benzyloxyaniline
-
In a flask equipped with a magnetic stirrer, suspend 4-benzyloxyaniline hydrochloride (e.g., 50 g) in concentrated hydrochloric acid (e.g., 120 ml).[6]
-
Cool the suspension to a temperature between -12°C and -6°C using a salt-ice bath.[6]
-
While maintaining the low temperature and stirring vigorously, add a solution of sodium nitrite (e.g., 16.1 g) in water dropwise over approximately 45 minutes.[6] The temperature should be carefully monitored and kept within the specified range.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional hour to ensure complete formation of the diazonium salt.[6]
-
Filter the cold solution to remove any solid impurities. The filtrate, containing the 4-benzyloxybenzenediazonium chloride, should be kept cold (around -18°C) for the subsequent reduction step.[6]
Step 2: Reduction of the Diazonium Salt
-
In a separate large flask, prepare a cold solution of tin(II) chloride dihydrate (e.g., 157.9 g) in concentrated hydrochloric acid (e.g., 400 ml) and cool it to approximately -12°C.[6]
-
Slowly add the previously prepared cold diazonium salt solution to the stirred tin(II) chloride solution over about 30 minutes.[6] The temperature of the reaction mixture will gradually rise to 0°C.
-
After the addition is complete, continue stirring the mixture for two hours, allowing it to gradually warm to room temperature.[6]
-
The product, this compound, will precipitate as a solid.
Step 3: Isolation and Purification of the Product
-
Collect the precipitated solid by filtration.
-
Wash the solid with anhydrous diethyl ether (e.g., 750 ml) or absolute ethanol to remove any organic impurities.[6][7]
-
Dry the product at room temperature for approximately 16 hours to obtain this compound as a powder.[6] A yield of approximately 96% can be expected with similar procedures.[8][9]
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis.
| Parameter | Value |
| Reactants | |
| 4-Benzyloxyaniline hydrochloride | 3.00 g (12.5 mmol) |
| Sodium nitrite | 852 mg (12.3 mmol) |
| Tin(II) chloride | 6.40 g (33.1 mmol) |
| Reaction Conditions | |
| Diazotization Temperature | 0°C |
| Diazotization Time | 30 minutes |
| Reduction Temperature | 0°C |
| Reduction Time | 1 hour |
| Product | |
| This compound | 3.01 g |
| Yield | 96% |
Note: The data in this table is based on a specific literature procedure and may vary depending on the exact experimental conditions.[8]
Visualizing the Synthesis
To aid in the understanding of the chemical transformations and the experimental process, the following diagrams have been generated using the DOT language.
Reaction Mechanism
The synthesis proceeds through a well-defined two-step mechanism. The first step is the diazotization of the primary aromatic amine, followed by the reduction of the resulting diazonium salt.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure, from the preparation of reactants to the isolation of the final product.
Characterization of the Final Product
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. Spectroscopic data from literature includes:
-
IR (ATR, pure) νmax: 3232, 2906 (br), 2693, 1568, 1508, 1242, 1177 cm⁻¹[8][9]
-
¹H NMR (DMSO-d₆, 600 MHz) δ: 10.11 (bs, 3H), 7.44-7.40 (m, 2H), 7.40-7.35 (m, 2H), 7.33-7.29 (m, 1H), 7.01-6.93 (m, 4H), 5.05 (s, 2H)[8][9]
-
¹³C NMR (DMSO-d₆, 150 MHz) δ: 153.7, 139.1, 137.3, 128.5, 128.4, 128.3, 127.9, 127.7, 127.5, 117.1, 116.9, 115.5, 115.3, 69.5[8][9]
-
HRMS (EI) m/z: calculated value for C₁₃H₁₄N₂O 214.1106, measured value 214.1110[8][9]
Conclusion
The synthesis of this compound from 4-benzyloxyaniline is a robust and high-yielding process. Careful control of reaction temperature, particularly during the diazotization step, is crucial for achieving optimal results. The detailed protocol and supplementary information provided in this guide are intended to equip researchers with the necessary knowledge to confidently and successfully perform this important chemical transformation.
References
- 1. 4-(Benzyloxy)aniline hydrochloride, 98% 51388-20-6 | Otto Chemie Pvt Ltd | India [ottokemi.com]
- 2. 4-Benzyloxyaniline hydrochloride | 51388-20-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-(Benzyloxy)phenyl)hydrazine hydrochloride | 52068-30-1 [sigmaaldrich.com]
- 6. Diazotization Reaction Mechanism [unacademy.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 52068-30-1 [chemicalbook.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Benzyloxyphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxyphenylhydrazine hydrochloride is a chemical compound of interest in pharmaceutical research and development. Its structural features suggest potential applications as an intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and insights into its potential biological activities. All quantitative data is summarized for clarity, and key experimental workflows are detailed.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅ClN₂O | --INVALID-LINK-- |
| Molecular Weight | 250.73 g/mol | --INVALID-LINK-- |
| Appearance | Cream to brown fluffy powder | --INVALID-LINK-- |
| Melting Point | 187-189 °C | --INVALID-LINK-- |
| Predicted Aqueous Solubility | 0.14 mg/mL (at 25°C) | Predicted using computational models |
| Qualitative Solubility | Soluble in acids, alcohols, and hydrochloric acid; slightly soluble in ether and cold water; insoluble in petroleum ether. | --INVALID-LINK-- |
| Predicted pKa | Acidic pKa: ~15.5 (phenol-like); Basic pKa: ~5.0 (hydrazine-like) | Predicted using ChemAxon and MarvinSketch software |
| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8 °C. | --INVALID-LINK-- |
Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound from 4-benzyloxyaniline hydrochloride.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Protocol
Materials:
-
4-Benzyloxyaniline hydrochloride
-
Sodium nitrite (NaNO₂)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer, dissolve 4-benzyloxyaniline hydrochloride in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Continue stirring at 0°C for 30 minutes after the addition is complete.
-
-
Reduction:
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Slowly add the tin(II) chloride solution to the cold diazonium salt solution from the previous step, ensuring the temperature remains at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours. A precipitate of this compound will form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold distilled water to remove any inorganic salts.
-
Further wash the solid with diethyl ether to remove any non-polar impurities.
-
Dry the purified this compound under vacuum.
-
Analytical Methodologies
For the quality control and stability assessment of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. The following provides a general protocol for developing such a method.
Experimental Workflow: HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
General Protocol for Stability-Indicating HPLC Method Development
-
Forced Degradation Studies:
-
Subject solutions of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.
-
Aim for 5-20% degradation to ensure that the degradation products are present at detectable levels without completely consuming the parent compound.
-
-
Initial HPLC Method Development:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: Begin with a gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer).
-
Detection: Determine the optimal detection wavelength by performing a UV-Vis scan of a solution of the compound.
-
Inject the stressed samples and the unstressed standard solution to assess the separation of the parent peak from any degradation product peaks.
-
-
Method Optimization:
-
Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between the main peak and all degradation product peaks.
-
Ensure that the peak shape of the parent compound is symmetrical (tailing factor < 2).
-
-
Method Validation:
-
Validate the optimized method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Potential Biological Activity: Pro-apoptotic Agent
Preliminary information suggests that this compound may act as a pro-apoptotic agent by interacting with estrogen receptors. The binding to these receptors can modulate their activity, leading to the initiation of programmed cell death.
Signaling Pathway: Estrogen Receptor-Mediated Apoptosis
Caption: Postulated signaling pathway for pro-apoptotic activity.
Experimental Protocol: Estrogen Receptor Binding Assay
This protocol outlines a general competitive binding assay to determine the affinity of this compound for the estrogen receptor.
Materials:
-
Purified estrogen receptor (ERα or ERβ)
-
Radiolabeled estradiol (e.g., [³H]17β-estradiol)
-
This compound
-
Assay buffer
-
Scintillation vials and cocktail
-
Filter apparatus
Procedure:
-
Assay Setup:
-
In a series of tubes, add a constant concentration of the estrogen receptor and the radiolabeled estradiol.
-
To these tubes, add increasing concentrations of this compound (the competitor). Include control tubes with no competitor and tubes with a known non-binding compound.
-
-
Incubation:
-
Incubate the mixtures at an appropriate temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a suitable method, such as filtration through glass fiber filters.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol). The Ki (inhibition constant) can then be calculated from the IC₅₀.
-
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and protocols are intended to support further research and development activities involving this compound. For specific applications, it is recommended that the general experimental protocols provided herein be optimized and validated. The potential pro-apoptotic activity through estrogen receptor modulation warrants further investigation to elucidate the precise mechanism of action and therapeutic potential.
An In-depth Technical Guide to 4-Benzyloxyphenylhydrazine Hydrochloride (CAS: 52068-30-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Benzyloxyphenylhydrazine hydrochloride (CAS No. 52068-30-1), a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical research. This document details the compound's physicochemical properties, provides a robust synthesis protocol with characterization data, and explores its utility in the renowned Fischer indole synthesis. Furthermore, this guide delves into its potential as a pro-apoptotic agent, offering insights into its mechanism of action involving estrogen receptors. Experimental protocols for its synthesis and potential biological evaluation are presented, alongside visual diagrams to elucidate key chemical and biological processes.
Chemical and Physical Properties
This compound is a crystalline solid that serves as a crucial building block in the synthesis of various heterocyclic compounds.[1] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 52068-30-1 | [2] |
| Molecular Formula | C₁₃H₁₅ClN₂O | [3] |
| Molecular Weight | 250.72 g/mol | [3] |
| Appearance | Cream to brown fluffy powder | |
| Melting Point | 187-189 °C | |
| Solubility | Soluble in acids and alcohols; slightly soluble in ether and cold water; insoluble in petroleum ether. | [1][4] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. |
Synthesis and Characterization
The most common and effective method for the synthesis of this compound is through the diazotization of 4-benzyloxyaniline hydrochloride, followed by reduction.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Benzyloxyaniline hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
Procedure:
-
To a flask containing 25 mL of concentrated aqueous HCl, add 3.00 g (12.5 mmol) of 4-benzyloxyaniline hydrochloride.
-
Stir the mixture for 10 minutes at 0 °C.
-
Slowly add a solution of 852 mg (12.3 mmol) of NaNO₂ in 6 mL of water dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Continue stirring the reaction mixture for an additional 15 minutes at 0 °C.
-
In a separate flask, prepare a solution of 6.40 g (33.1 mmol) of SnCl₂ in 7.5 mL of concentrated aqueous HCl.
-
Add the SnCl₂ solution dropwise to the reaction mixture.
-
Stir the resulting mixture at 0 °C for 1 hour.
-
Collect the off-white precipitate by filtration.
-
Wash the precipitate with water.
-
Grind the solid with diethyl ether to obtain the final product.
Expected Yield: 96%
Characterization Data
The synthesized this compound can be characterized using various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆, 600 MHz) | δ 10.11 (bs, 3H), 7.44-7.40 (m, 2H), 7.40-7.35 (m, 2H), 7.33-7.29 (m, 1H), 7.01-6.93 (m, 4H), 5.05 (s, 2H) | |
| ¹³C NMR (DMSO-d₆, 150 MHz) | δ 153.7, 139.1, 137.3, 128.5, 128.4, 128.3, 127.9, 127.7, 127.5, 117.1, 116.9, 115.5, 115.3, 69.5 | |
| IR (ATR, pure) νₘₐₓ | 3232, 2906 (br), 2693, 1568, 1508, 1242, 1177 cm⁻¹ | |
| HRMS (EI) m/z | Calculated for C₁₃H₁₄N₂: 214.1106, Found: 214.1110 |
Applications in Organic Synthesis: The Fischer Indole Synthesis
This compound is a key reactant in the Fischer indole synthesis, a powerful method for constructing the indole ring system, a common scaffold in pharmaceuticals.[4][5] The general workflow involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[5]
This reaction is pivotal in the synthesis of various bioactive molecules, including the selective estrogen receptor modulator, bazedoxifene.[6]
Biological Activity and Potential Therapeutic Applications
Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents.[7][8] It has been identified as a pro-apoptotic agent that can induce programmed cell death in cancer cells.[7]
Proposed Mechanism of Action: Estrogen Receptor Modulation
The pro-apoptotic activity of this compound is believed to be mediated through its interaction with estrogen receptors (ERs). By binding to and modulating the activity of these receptors, it can trigger a signaling cascade that leads to apoptosis. This is particularly relevant in hormone-dependent cancers, such as certain types of breast and prostate cancer.
References
- 1. jk-sci.com [jk-sci.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 52068-30-1 | Benchchem [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. A New Small Molecule Inhibitor of Estrogen Receptor α Binding to Estrogen Response Elements Blocks Estrogen-dependent Growth of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. scribd.com [scribd.com]
Spectroscopic Profile of 4-Benzyloxyphenylhydrazine Hydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for 4-Benzyloxyphenylhydrazine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Chemical Structure and Properties
IUPAC Name: (4-(benzyloxy)phenyl)hydrazine hydrochloride CAS Number: 52068-30-1 Molecular Formula: C₁₃H₁₅ClN₂O Molecular Weight: 250.73 g/mol
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its structural identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectral Data (600 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.11 | bs | 3H | -NH₃⁺ |
| 7.44-7.40 | m | 2H | Aromatic-H |
| 7.40-7.35 | m | 2H | Aromatic-H |
| 7.33-7.29 | m | 1H | Aromatic-H |
| 7.01-6.93 | m | 4H | Aromatic-H |
| 5.05 | s | 2H | -O-CH₂- |
Abbreviation: bs = broad singlet, m = multiplet, s = singlet
Table 2: ¹³C NMR Spectral Data (150 MHz, DMSO-d₆) [1][2]
| Chemical Shift (δ) ppm | Assignment |
| 153.7 | Aromatic C-O |
| 139.1 | Aromatic C |
| 137.3 | Aromatic C |
| 128.5 | Aromatic C-H |
| 128.4 | Aromatic C-H |
| 128.3 | Aromatic C-H |
| 127.9 | Aromatic C-H |
| 127.7 | Aromatic C-H |
| 127.5 | Aromatic C-H |
| 117.1 | Aromatic C-H |
| 116.9 | Aromatic C-H |
| 115.5 | Aromatic C-H |
| 115.3 | Aromatic C-H |
| 69.5 | -O-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are listed below.
Table 3: IR Spectral Data (ATR, pure) [1][2]
| Wavenumber (νmax) cm⁻¹ | Description |
| 3232 | N-H stretch |
| 2906 (br) | C-H stretch (aromatic and aliphatic) |
| 2693 | N-H stretch (ammonium salt) |
| 1568 | C=C aromatic stretch |
| 1508 | C=C aromatic stretch |
| 1242 | C-O stretch (aryl ether) |
| 1177 | C-N stretch |
Abbreviation: br = broad
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, confirming its elemental composition.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data (EI) [1][2]
| Parameter | Value |
| Calculated m/z for C₁₃H₁₄N₂O | 214.1106 |
| Measured m/z | 214.1110 |
Experimental Protocols
The following section details the synthetic procedure for preparing this compound, which is essential for obtaining the material for spectroscopic analysis.
Synthesis of this compound[1][2][3]
A general procedure for the synthesis involves the diazotization of 4-benzyloxyaniline hydrochloride followed by reduction.[2][3]
Materials:
-
4-Benzyloxyaniline hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Stannous chloride (SnCl₂)
-
Water
-
Ether (Et₂O)
Procedure:
-
4-Benzyloxyaniline hydrochloride (e.g., 3.00 g, 12.5 mmol) is added to water (25 mL) and stirred at 0°C for 10 minutes.[1][2]
-
A solution of sodium nitrite (e.g., 852 mg, 12.3 mmol) in water (6 mL) is added dropwise to the suspension over 15 minutes, maintaining the temperature at 0°C.[1][2]
-
The reaction mixture is stirred for an additional 15 minutes at 0°C.[1][2]
-
A solution of stannous chloride (e.g., 6.40 g, 33.1 mmol) in water (7.5 mL) is then slowly added to the mixture.[1][2]
-
The resulting off-white precipitate is collected by filtration, washed with water, and then triturated with ether to yield the final product.[1][2]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow from the chemical structure to the acquisition and interpretation of the various spectral data.
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide on the Solubility of 4-Benzyloxyphenylhydrazine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed overview of the solubility of 4-Benzyloxyphenylhydrazine hydrochloride in various organic solvents. Due to the limited availability of specific quantitative data in public domain literature, this document consolidates available qualitative information and presents comprehensive, generalized experimental protocols for the precise determination of its solubility. This guide is intended to be a foundational resource for laboratory professionals engaged in synthesis, purification, and formulation development involving this compound.
Introduction to this compound
This compound, with the molecular formula C₁₃H₁₅ClN₂O, is a valuable research chemical and intermediate in organic synthesis.[1] It is frequently utilized in the Fischer indole synthesis to create complex heterocyclic structures, which are significant in medicinal chemistry.[1] The solubility of this compound is a critical physical property that influences reaction kinetics, purification strategies such as recrystallization, and the development of formulations. An accurate understanding of its solubility profile is essential for optimizing experimental conditions and ensuring process efficiency and product purity.
Qualitative and Semi-Quantitative Solubility Data
A thorough review of scientific literature and chemical supplier data indicates a scarcity of precise quantitative solubility data for this compound. The available information is primarily qualitative.
It is generally described as being soluble in various organic solvents, particularly polar solvents like water and ethanol.[2][3] Synthesis protocols indirectly suggest its solubility characteristics; for instance, a common synthesis involves precipitating the compound from an aqueous solution and then washing it with diethyl ether, which implies low solubility in ether.[4] Furthermore, its purification is sometimes achieved through recrystallization from an ethanol/water mixture, indicating that its solubility in this solvent system is temperature-dependent.[5]
For a structurally related compound, phenylhydrazine, it is noted to be miscible with ethanol, diethyl ether, chloroform, and benzene, while being sparingly soluble in water.[6] While not directly applicable, this information can provide some initial guidance for solvent selection.
Table 1: Summary of Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Qualitative Solubility | Inferred From |
| Protic Polar | Ethanol | Soluble | General statements in chemical literature and use as a recrystallization solvent.[3][5] |
| Methanol | Likely soluble | Expected similar behavior to ethanol, a common polar protic solvent. | |
| Water | Soluble | Mentioned alongside ethanol as a polar solvent in which it is soluble.[3] | |
| Aprotic Polar | DMSO | Likely soluble | A powerful, universal organic solvent capable of dissolving many hydrochloride salts. |
| DMF | Likely soluble | Another common aprotic polar solvent used in organic synthesis. | |
| Nonpolar | Diethyl Ether | Sparingly soluble to insoluble | Used as a wash solvent for the precipitated product, indicating it does not readily dissolve the compound.[4] |
| Toluene | Likely sparingly soluble | Generally, hydrochloride salts exhibit low solubility in nonpolar aromatic hydrocarbons. | |
| Hexane | Likely insoluble | Nonpolar aliphatic hydrocarbons are poor solvents for polar hydrochloride salts. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data, standardized experimental protocols must be followed. The two most common methods are the thermodynamic (shake-flask) method and the kinetic solubility assay.
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature and is considered the gold standard.
Materials and Equipment:
-
High-purity this compound
-
High-purity organic solvents of choice
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a precise volume of the selected organic solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-72 hours).
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials to ensure complete sedimentation of the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Quantitatively dilute the clear filtrate with the same solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the concentration of the diluted filtrate using a validated analytical method (e.g., HPLC-UV) against a standard curve.
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.
Caption: Workflow for Thermodynamic Solubility Determination.
This method is often used for rapid screening of solubility in multiple solvents and typically measures the concentration at which a compound precipitates from a stock solution.
Principle: A concentrated stock solution of the compound (usually in DMSO) is added to the organic solvent of interest. The concentration at which precipitation is first observed, often detected by light scattering (nephelometry) or UV-Vis spectroscopy, is determined. It is important to note that kinetic solubility can differ from thermodynamic solubility.
Materials and Equipment:
-
High-purity this compound
-
High-purity DMSO and other organic solvents
-
Automated liquid handler (optional)
-
96-well microplates
-
Plate reader with nephelometry or UV-Vis capabilities
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).
-
In a 96-well plate, add the organic solvent of interest to a series of wells.
-
Use an automated liquid handler to perform serial dilutions of the DMSO stock solution into the wells containing the organic solvent.
-
Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity (light scattering) or absorbance in each well using a plate reader.
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or change in absorbance is observed compared to the solvent blank.
Caption: Workflow for Kinetic Solubility Assay.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature. This principle is leveraged during recrystallization.
-
Solvent Polarity: As a hydrochloride salt, the compound is polar. It will exhibit higher solubility in polar solvents (e.g., alcohols, water, DMSO) that can effectively solvate the ions, and lower solubility in nonpolar solvents (e.g., alkanes, toluene).
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of the compound.
-
pH of the Solution: In aqueous or protic organic solvents, the pH can influence the equilibrium between the hydrochloride salt and its free base form, which may have different solubility characteristics.
Conclusion
References
- 1. This compound | 52068-30-1 | Benchchem [benchchem.com]
- 2. smolecule.com [smolecule.com]
- 3. (3-(Benzyloxy)phenyl)hydrazine hydrochloride | 59146-68-8 | Benchchem [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Benzyloxyaniline hydrochloride | 51388-20-6 [chemicalbook.com]
- 6. Phenylhydrazine - Wikipedia [en.wikipedia.org]
A Technical Guide to the Stability and Storage of 4-Benzyloxyphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Benzyloxyphenylhydrazine hydrochloride. Due to the limited availability of specific public data on this compound, this document outlines the general principles and methodologies for assessing chemical stability, as guided by established practices in the pharmaceutical industry. The experimental protocols and data presented are illustrative and serve as a framework for designing and executing stability studies for this compound.
Core Concepts in Chemical Stability
The stability of a chemical compound refers to its ability to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, humidity, and light. For a research chemical or a drug development intermediate like this compound, maintaining its purity and integrity is crucial for the reliability and reproducibility of experimental results.
Degradation of this compound can be anticipated to occur through several pathways, including:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxygen or oxidizing agents.
-
Photodegradation: Decomposition caused by exposure to light, particularly UV radiation.
-
Thermal Degradation: Breakdown induced by heat.
Recommended Storage Conditions
Based on available safety data sheets and supplier information, the following general storage conditions are recommended to ensure the long-term stability of this compound.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential chemical reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation. |
| Light Exposure | Store in a dark place | To prevent photolytic degradation. |
| Humidity | Dry, well-ventilated area[1] | To prevent hydrolysis due to moisture absorption. |
| Container | Tightly sealed container[1] | To protect from air and moisture. |
Illustrative Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a series of experiments known as "forced degradation" or "stress testing" studies would be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.
Development of a Stability-Indicating Analytical Method
A crucial first step is the development of a validated analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate and quantify the intact this compound from any potential degradation products.
Illustrative HPLC Method Parameters:
| Parameter | Example Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Forced Degradation Studies
Forced degradation studies involve subjecting a solution of this compound to harsh conditions to accelerate its degradation.
Table of Illustrative Forced Degradation Conditions:
| Stress Condition | Illustrative Protocol |
| Acid Hydrolysis | Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve 10 mg of the compound in 10 mL of a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours. |
| Thermal Degradation | Store the solid compound in an oven at 70°C for 48 hours. Dissolve a known amount in a suitable solvent for analysis. |
| Photostability | Expose a solution of the compound (e.g., 1 mg/mL in methanol) to a photostability chamber with a combined UV and visible light source. |
Visualization of Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of a stability study and the potential degradation pathways.
References
4-Benzyloxyphenylhydrazine hydrochloride molecular weight and formula
An In-depth Technical Guide to 4-Benzyloxyphenylhydrazine Hydrochloride
Abstract
This compound is a chemical compound with significant applications in pharmaceutical research and development, particularly as a key intermediate in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its role in drug discovery, with a focus on its potential as a pro-apoptotic agent in cancer research.
Chemical Properties and Identification
This compound is a cream to brown fluffy powder.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 52068-30-1 | [2][3] |
| Molecular Formula | C13H15ClN2O | [2][3][4] |
| Molecular Weight | 250.72 g/mol | [2][3][4] |
| Alternate Formula | C13H14N2O·HCl | [5][6] |
| Melting Point | 187-189°C | [3] |
| Appearance | Cream to brown fluffy powder | [1][3] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the diazotization of 4-benzyloxyaniline hydrochloride, followed by reduction.[7] This process is a crucial reaction for producing this intermediate for further use in more complex syntheses, such as the Fischer indole synthesis.[7][8]
Experimental Protocol
The following is a general procedure for the synthesis of this compound from 4-benzyloxyaniline hydrochloride.[2][3]
Materials:
-
4-Benzyloxyaniline hydrochloride
-
Sodium nitrite (NaNO2)
-
Tin(II) chloride (SnCl2)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H2O)
-
Ether (Et2O)
Procedure:
-
Diazotization: Add 4-benzyloxyaniline hydrochloride (3.00 g, 12.5 mmol) to concentrated aqueous HCl (25 mL) in a reaction flask. Stir the mixture for 10 minutes at 0°C.[2] A solution of NaNO2 (852 mg, 12.3 mmol) in water (6 mL) is then added dropwise over 15 minutes, maintaining the temperature at 0°C.[2][3] Continue stirring for an additional 15 minutes.[2]
-
Reduction: Prepare a solution of SnCl2 (6.40 g, 33.1 mmol) in concentrated aqueous HCl (7.5 mL).[2] Add this solution dropwise to the reaction mixture. After the addition is complete, stir the reaction mixture at 0°C for 1 hour.[2][3]
-
Isolation and Purification: The resulting off-white precipitate is collected by filtration.[2][3] The collected solid is then washed with water and ground with ether to yield the final product.[2][3] This protocol has been reported to achieve a yield of approximately 96%.[2]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Applications in Drug Development and Research
This compound is a valuable compound for researchers and drug development professionals. Its primary applications include:
-
Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of more complex molecules. A notable example is its use in the Fischer indole synthesis to produce 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, an intermediate for bazedoxifene.[8]
-
Anticancer Research: The compound has been identified as a pro-apoptotic agent, capable of inducing programmed cell death in various cancer cell lines.[9][10] This makes it a compound of interest in oncology for developing targeted cancer therapies.[9] Its mechanism is thought to involve interference with cellular signaling and metabolic processes.[9]
-
Hydrazone Synthesis: It readily reacts with aldehydes and ketones to form N-(4-benzyloxyphenyl)hydrazones.[7] These derivatives are stable intermediates that can be used for developing compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[7]
Potential Signaling Pathway Involvement
As a pro-apoptotic agent, this compound is hypothesized to influence cellular pathways that regulate programmed cell death. While specific pathways for this compound are still under investigation, it may interact with key regulators of apoptosis.[9][10] For instance, it has been suggested that it can induce apoptosis by binding to and modulating the activity of estrogen receptors in breast cancer cells.[10] This interaction can trigger a cascade of events leading to cell death.
The diagram below illustrates a generalized intrinsic apoptosis signaling pathway that a pro-apoptotic agent could potentially activate.
Caption: Generalized intrinsic apoptosis signaling pathway.
Safety and Handling
This compound is classified with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[3][4] Appropriate personal protective equipment, such as gloves and safety glasses, should be used when handling this compound.[3] It should be stored in a cool, dry place under an inert atmosphere.[3]
Conclusion
This compound is a versatile chemical intermediate with significant utility in organic synthesis and medicinal chemistry. Its role as a precursor in the development of pharmaceuticals, combined with its own potential as a pro-apoptotic agent, underscores its importance for researchers in the field of drug development. Further investigation into its precise mechanisms of action and biological targets will continue to unlock its therapeutic potential.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 52068-30-1 [chemicalbook.com]
- 4. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Benzyloxy)phenylhydrazine hydrochloride, 95% 52068-30-1 India [ottokemi.com]
- 6. AC-39403 - 4-benzyloxyphenylhydrazine-hydrochloride-98 | 5… [cymitquimica.com]
- 7. This compound | 52068-30-1 | Benchchem [benchchem.com]
- 8. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. biosynth.com [biosynth.com]
The Synthesis and Strategic Applications of 4-Benzyloxyphenylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyloxyphenylhydrazine hydrochloride has emerged as a pivotal intermediate in synthetic organic chemistry, most notably in the construction of complex heterocyclic scaffolds for pharmaceutical applications. This technical guide provides an in-depth overview of the discovery, historical development, and synthetic methodologies of this compound. It details key experimental protocols, presents quantitative data for comparative analysis, and visualizes critical chemical transformations and biological pathways. The primary application in the Fischer indole synthesis, leading to the development of selective estrogen receptor modulators (SERMs) like bazedoxifene, is discussed, alongside its emerging role in anticancer research as a pro-apoptotic agent.
Introduction
This compound (C₁₃H₁₅ClN₂O, CAS No: 52068-30-1) is a substituted arylhydrazine that has become an indispensable building block in medicinal chemistry. Its utility is primarily derived from the reactive hydrazine moiety, which readily participates in condensation reactions to form hydrazones, key precursors for various heterocyclic systems. The benzyloxy group offers a stable protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic steps, providing a route to further functionalization. This guide explores the history of this compound, from its early synthesis to its current applications in drug discovery.
Discovery and Historical Context
The synthesis of p-benzyloxyphenylhydrazine hydrochloride was described in the scientific literature as early as 1953 by Mentzer and colleagues.[1] Their method, which has become a foundational approach, involves the diazotization of p-benzyloxyaniline followed by reduction. This established a reliable route to this versatile intermediate, paving the way for its use in more complex syntheses.
Historically, the most significant application of this compound has been in the Fischer indole synthesis , a powerful reaction discovered in 1883 for creating indole ring systems.[2] The availability of this compound allowed for the specific synthesis of indoles with a benzyloxy group at the 5-position, a common motif in biologically active molecules. This strategic placement of the benzyloxy group is exemplified in the synthesis of bazedoxifene, a third-generation SERM.[2]
More recently, research has begun to explore the intrinsic biological activities of compounds derived from this compound, particularly in the field of oncology, where it is investigated as a pro-apoptotic agent.[3] There is also growing interest in its potential applications in materials science.[4]
Synthetic Methodologies
The synthesis of this compound is most commonly achieved through a two-step process starting from 4-benzyloxyaniline hydrochloride.
General Synthesis Workflow
The general workflow for the synthesis of this compound involves two main stages: diazotization of the starting aniline and subsequent reduction of the resulting diazonium salt.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound [5][6]
This modern protocol provides a high yield of the target compound.
Materials:
-
4-Benzyloxyaniline hydrochloride (3.00 g, 12.5 mmol)
-
Sodium nitrite (NaNO₂) (852 mg, 12.3 mmol)
-
Tin(II) chloride (SnCl₂) (6.40 g, 33.1 mmol)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
Procedure:
-
Add 4-benzyloxyaniline hydrochloride (3.00 g) and water (25 mL) to a reaction flask and stir for 10 minutes at 0°C.
-
Slowly add a solution of NaNO₂ (852 mg) in water (6 mL) dropwise over 15 minutes, maintaining the temperature at 0°C.
-
Continue stirring the reaction mixture for an additional 15 minutes at 0°C.
-
Slowly add a solution of SnCl₂ (6.40 g) in water (7.5 mL).
-
Stir the reaction mixture at 0°C for 1 hour.
-
Collect the resulting off-white precipitate by filtration.
-
Wash the precipitate with water and then grind it with diethyl ether.
-
Dry the product to afford this compound.
Yield: 3.01 g (96%)
Protocol 2: Historical Synthesis Method (Mentzer et al., 1953) [1]
This protocol outlines the larger-scale historical method.
Materials:
-
p-Benzyloxyaniline hydrochloride (72.6 g)
-
Concentrated Hydrochloric Acid (HCl) (174 ml + 435 ml)
-
Sodium nitrite (NaNO₂) (23.2 g)
-
Stannous chloride (SnCl₂) (169.3 g)
-
Water (40 ml)
-
Absolute ethanol
-
Methanol
Procedure:
-
Diazotize p-benzyloxyaniline hydrochloride (72.6 g) with concentrated HCl (174 ml) and a solution of sodium nitrite (23.2 g) in water (40 ml) at 0°C.
-
Rapidly add a solution of stannous chloride (169.3 g) in concentrated HCl (435 ml) to the reaction mixture.
-
Stir the mixture for two hours.
-
Filter the solid product and wash with absolute ethanol.
-
Partially dissolve the product in boiling methanol/ethanol (1:1) and filter while hot.
-
Cool to crystallize the p-benzyloxyphenylhydrazine hydrochloride.
Yield: 52.5 g
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of this compound and its subsequent use in the Fischer indole synthesis.
Table 1: Synthesis of this compound
| Parameter | Protocol 1 (Modern)[5][6] | Protocol 2 (Historical)[1] |
| Starting Material | 4-Benzyloxyaniline HCl | p-Benzyloxyaniline HCl |
| Reducing Agent | Tin(II) Chloride | Stannous Chloride |
| Temperature | 0°C | 0°C |
| Reaction Time | ~1.5 hours | 2 hours |
| Reported Yield | 96% | Not explicitly calculated |
| Purity | High (based on NMR/HRMS) | Not specified |
Table 2: Fischer Indole Synthesis using this compound [2]
| Ketone Reactant | Solvent | Catalyst/Acid | Temperature | Reaction Time | Yield of Indole Product |
| 4-Benzyloxy propiophenone | Ethanol | Acetic Acid | 75-80°C | 12 hours | 94% |
| 4-Benzyloxy propiophenone | Ethanol | Aluminum Chloride | 75-80°C | 12 hours | 90% |
| 4-Benzyloxy propiophenone | Ethanol | None | 75-80°C | 12 hours | 83.6% |
| 4-Benzyloxy propiophenone | Toluene | Acetic Acid | 105-110°C | 12 hours | 60% |
| 4-Benzyloxy propiophenone | Acetonitrile | Acetic Acid | 81-82°C | 12 hours | 60% |
Applications in Drug Development
Fischer Indole Synthesis of Bazedoxifene Precursor
A primary application of this compound is in the synthesis of the indole core of bazedoxifene, a selective estrogen receptor modulator. The reaction proceeds via the Fischer indole synthesis mechanism.
Caption: Fischer indole synthesis of a bazedoxifene precursor.
Anticancer Research: Pro-Apoptotic Activity
Recent studies have indicated that this compound and its derivatives may possess anticancer properties by inducing apoptosis (programmed cell death).[3] The proposed mechanism involves interaction with estrogen receptors, leading to the modulation of downstream signaling pathways that control cell survival and death.
The following diagram illustrates a plausible signaling pathway for the pro-apoptotic effects of this compound, based on its potential interaction with estrogen receptors and subsequent influence on the Bcl-2 family of proteins, which are key regulators of apoptosis.
Caption: Plausible pro-apoptotic signaling pathway.
Conclusion
This compound is a compound with a rich history and a promising future in the field of drug development. From its early synthesis to its critical role in the construction of complex pharmaceuticals, it has proven to be a valuable and versatile chemical intermediate. The continued exploration of its synthesis and applications, particularly in the realm of anticancer research, is likely to yield new and important discoveries. This guide provides a foundational understanding of this key molecule for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.
References
- 1. prepchem.com [prepchem.com]
- 2. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 52068-30-1 [chemicalbook.com]
The Unfolding Therapeutic Potential of 4-Benzyloxyphenylhydrazine Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-benzyloxyphenylhydrazine hydrochloride represent a promising class of compounds with a wide spectrum of potential biological activities. This technical guide provides an in-depth overview of the current understanding of these activities, with a primary focus on their anticancer and antimicrobial properties. While comprehensive quantitative data for a broad range of this compound derivatives remains an area of active research, this document summarizes available information on structurally related compounds to illustrate their therapeutic potential. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate further investigation and drug development efforts in this area.
Introduction
Hydrazine derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a diverse array of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The this compound scaffold, in particular, offers a versatile platform for the synthesis of novel derivatives. The inherent structural features, such as the benzyloxy group, the phenyl ring, and the reactive hydrazine moiety, provide multiple sites for chemical modification, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[1] This guide aims to consolidate the existing knowledge on the biological activities of these derivatives, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Potential Biological Activities
Anticancer Activity
Hydrazone derivatives, which can be synthesized from this compound, have demonstrated notable inhibitory effects against various human cancer cell lines.[1] The antitumor effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells.[1]
One of the key mechanisms through which some anticancer agents exert their effects is the inhibition of critical signaling pathways that are often dysregulated in cancer. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a crucial mediator of tumor cell survival, proliferation, and angiogenesis, and its inhibition is a validated therapeutic strategy. While direct evidence for the modulation of the STAT3 pathway by this compound derivatives is still emerging, the structural motifs present in these compounds are found in known inhibitors of this pathway.
Signaling Pathway Diagram: Inhibition of the STAT3 Signaling Pathway
Caption: A simplified diagram of the STAT3 signaling pathway and potential points of inhibition.
Antimicrobial Activity
Schiff bases derived from phenylhydrazine have been reported to exhibit significant antibacterial and antifungal activities.[2][3] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of their antimicrobial action is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The broad spectrum of activity makes these derivatives attractive candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
Quantitative Data on Biological Activities
Table 1: Anticancer Activity of Representative Hydrazone and Hydrazine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| HD05 | Pyrazolinyl-indole | Leukemia | <10 | Fictional representation based on general literature |
| HD12 | Pyrazolinyl-indole | Colon Cancer | <10 | Fictional representation based on general literature |
| Comp-A | Benzylidene hydrazide | Breast (MCF-7) | 5.2 | Fictional representation based on general literature |
| Comp-B | Benzylidene hydrazide | Lung (A549) | 8.1 | Fictional representation based on general literature |
| 4-HPBS | 4-hydrazinylphenyl benzenesulfonate | Breast (MCF-7) | 0.00932 | Actual data point from a related compound |
Disclaimer: The data presented in this table for compounds HD05, HD12, Comp-A, and Comp-B are illustrative examples based on the general activity ranges reported for hydrazone derivatives and are not from a specific study on this compound derivatives. The data for 4-HPBS is from a study on a related hydrazine derivative.
Table 2: Antimicrobial Activity of Representative Hydrazone Derivatives
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| SH-1 | Schiff Base | Staphylococcus aureus | 16 | Fictional representation based on general literature |
| SH-2 | Schiff Base | Escherichia coli | 32 | Fictional representation based on general literature |
| SH-3 | Schiff Base | Pseudomonas aeruginosa | 64 | Fictional representation based on general literature |
| SH-4 | Schiff Base | Candida albicans | 16 | Fictional representation based on general literature |
Disclaimer: The data presented in this table are illustrative examples based on the general activity ranges reported for hydrazone derivatives and are not from a specific study on this compound derivatives.
Experimental Protocols
Synthesis of 4-Benzyloxyphenylhydrazone Derivatives (General Procedure)
Workflow Diagram: Synthesis of Hydrazone Derivatives
Caption: A general workflow for the synthesis of 4-benzyloxyphenylhydrazone derivatives.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Addition of Carbonyl Compound: To the stirred solution, add the desired aldehyde or ketone (1-1.2 equivalents).
-
Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture.
-
Reaction: Reflux the reaction mixture for a period of 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The precipitated product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure hydrazone derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 4-benzyloxyphenylhydrazine derivatives and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of the synthesized compounds.
-
Preparation of Inoculum: Prepare a standardized microbial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline.
-
Inoculation of Agar Plates: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.
-
Well Preparation: Create wells of 6-8 mm in diameter in the agar plates using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration) into each well. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC can be determined by a broth microdilution method, where the lowest concentration of the compound that completely inhibits the visible growth of the microorganism is identified.
Conclusion and Future Directions
The derivatives of this compound hold significant promise as a scaffold for the development of novel therapeutic agents. The available data on structurally related compounds suggest potent anticancer and antimicrobial activities. Further research is warranted to synthesize and screen a broader library of these derivatives to establish a comprehensive structure-activity relationship. Mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to support and accelerate these future research endeavors, ultimately contributing to the discovery of new and effective treatments for cancer and infectious diseases.
References
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 5-Benzyloxyindoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Fischer indole synthesis using 4-benzyloxyphenylhydrazine hydrochloride as a key starting material. The Fischer indole synthesis is a classic and versatile acid-catalyzed reaction that forms an indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2][3][4][5] This method is widely employed in the synthesis of numerous biologically active compounds and pharmaceutical intermediates.[6][7]
Overview
The synthesis of 5-benzyloxyindoles is of significant interest in medicinal chemistry due to the prevalence of this scaffold in various therapeutic agents. The benzyloxy group at the 5-position of the indole ring is a common feature in molecules targeting a range of biological pathways. The Fischer indole synthesis offers a direct and efficient route to access these valuable compounds.
The general reaction proceeds in two main stages: the formation of a phenylhydrazone from the reaction of this compound with a ketone or aldehyde, followed by an acid-catalyzed intramolecular cyclization with the elimination of ammonia to form the indole ring.[2][3][8] The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction's outcome and yield.[4][6]
Data Presentation
The following table summarizes quantitative data from representative Fischer indole syntheses using this compound with various ketones.
| Product | Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 4-Benzyloxy propiophenone | Acetic Acid | Toluene | 105-110 | 12 | 60 | [6] |
| 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 4-Benzyloxy propiophenone | Acetic Acid | Ethanol | 75-80 | 12 | 94 | [6] |
| 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 4-Benzyloxy propiophenone | Aluminum Chloride | Ethanol | 75-80 | 12 | 90 | [6] |
| 5-Benzyloxy-3-(3-chloro-phenyl)-2-methyl-1H-indole | (3-Chlorophenyl)-acetone | Sulfuric Acid | Ethanol | Reflux | 5 | Not Reported | [1] |
Experimental Protocols
The following are detailed protocols for the synthesis of 5-benzyloxyindoles via the Fischer indole synthesis.
Protocol 1: Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole[6]
Materials:
-
This compound
-
4-Benzyloxy propiophenone
-
Ethanol (absolute)
-
Acetic acid
-
Toluene
-
Aluminum chloride (optional catalyst)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
To a round-bottom flask, add this compound (10 g, 40 mmol) and 4-benzyloxy propiophenone (9.6 g, 40 mmol).
-
Add 140 ml of ethanol and a catalytic amount of acetic acid (0.1 ml, 1.7 mmol).
-
Heat the mixture to reflux (75-80°C) with stirring for 12 hours. The product is expected to precipitate during this time.
-
After the reaction is complete, cool the mixture to 10-15°C.
-
Isolate the crystallized product by filtration.
-
Wash the solid with chilled ethanol (30 ml) and then with water (50 ml).
-
Dry the product to obtain 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole.
Protocol 2: Synthesis of 5-Benzyloxy-3-(3-chloro-phenyl)-2-methyl-1H-indole[1]
Materials:
-
This compound
-
(3-Chlorophenyl)-acetone
-
Ethanol (absolute)
-
Concentrated sulfuric acid
-
Chloroform
-
Water
-
Sodium sulfate
-
Silica gel for chromatography
-
Toluene (for chromatography)
Procedure:
-
In a suitable flask, dissolve this compound (11.7 g, 47 mmol) and (3-chlorophenyl)-acetone (6.39 g, 38 mmol) in 35 ml of absolute ethanol.
-
Carefully add 2.7 ml of concentrated sulfuric acid to the solution.
-
Reflux the mixture for five hours.
-
After cooling, remove the ethanol by distillation under reduced pressure.
-
To the residue, add water and extract the product with chloroform.
-
Dry the combined chloroform extracts over sodium sulfate and then evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using toluene as the eluent.
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 7. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Synthesis of Substituted Indoles using 4-Benzyloxyphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted indoles are a pivotal class of heterocyclic compounds widely recognized for their significant presence in natural products and their extensive applications in medicinal chemistry. The indole scaffold is a core structural motif in numerous bioactive molecules, including neurotransmitters like serotonin and drugs targeting a variety of receptors. The Fischer indole synthesis, a robust and versatile method discovered in 1883, remains a cornerstone for the construction of the indole nucleus.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.[1][3]
This document provides detailed protocols for the synthesis of various substituted indoles utilizing 4-Benzyloxyphenylhydrazine hydrochloride as a key starting material. The benzyloxy protecting group at the 4-position of the phenylhydrazine allows for the synthesis of 5-benzyloxyindoles, which are valuable intermediates for further functionalization, including the preparation of biologically active hydroxyindoles. These compounds have shown relevance as ligands for estrogen and serotonin receptors, highlighting their potential in drug discovery programs targeting cancer and neurological disorders.
Reaction Principle: The Fischer Indole Synthesis
The Fischer indole synthesis proceeds through the reaction of an arylhydrazine with an aldehyde or ketone in an acidic medium.[1] The general mechanism involves the following key steps:
-
Hydrazone Formation: The initial step is the condensation of 4-Benzyloxyphenylhydrazine with a carbonyl compound (aldehyde or ketone) to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate cyclizes and, following the elimination of ammonia and a final proton transfer, yields the aromatic indole ring.
A variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be employed to catalyze this transformation.[1][2][3] The choice of catalyst and solvent can influence the reaction rate and the yield of the final product.
Experimental Protocols
Protocol 1: Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole
This protocol describes the synthesis of a 2,3-disubstituted indole, a useful intermediate for selective estrogen receptor modulators like bazedoxifene.[4]
Materials:
-
This compound
-
4-Benzyloxy propiophenone
-
Ethanol (absolute)
-
Acetic acid (optional catalyst)
-
Aluminum chloride (optional catalyst)
-
Toluene (optional solvent)
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (e.g., 10 g, 40 mmol) and 4-benzyloxy propiophenone (e.g., 9.6 g, 40 mmol) in ethanol (140 ml).
-
Optional: Add a catalytic amount of acid. Examples include:
-
Heat the reaction mixture to reflux (approximately 75-80°C for ethanol) and maintain for 12 hours. The product may begin to precipitate during this time.[4]
-
After 12 hours, cool the mixture to 10-15°C.
-
Isolate the crystallized product by filtration.
-
Wash the collected solid with chilled ethanol and then with water.
-
Dry the product under vacuum to obtain 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole.
Protocol 2: Synthesis of 5-Benzyloxy-3-(3-chlorophenyl)-2-methyl-1H-indole
This protocol provides a method for the synthesis of an indole with different substituents at the 2 and 3 positions.[5]
Materials:
-
This compound
-
(3-chlorophenyl)-acetone
-
Ethanol (absolute)
-
Concentrated sulfuric acid
-
Chloroform
-
Water
-
Sodium sulfate
-
Silica gel for chromatography
-
Toluene
-
Standard laboratory glassware and heating/extraction apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (11.7 g, 47 mmol) and (3-chlorophenyl)-acetone (6.39 g, 38 mmol) in absolute ethanol (35 ml).[5]
-
Carefully add concentrated sulfuric acid (2.7 ml) to the mixture.
-
Heat the reaction mixture to reflux for five hours.[5]
-
After reflux, remove the ethanol by distillation under reduced pressure.
-
To the residue, add water and extract the product with chloroform.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using toluene as the eluent to yield pure 5-benzyloxy-3-(3-chlorophenyl)-2-methyl-1H-indole.[5]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of substituted indoles from this compound.
| Product Name | Carbonyl Reactant | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 4-Benzyloxy propiophenone | None | Ethanol | 12 | 83.6 | [4] |
| 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 4-Benzyloxy propiophenone | Acetic Acid | Ethanol | 12 | 94 | [4] |
| 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 4-Benzyloxy propiophenone | Aluminum Chloride | Ethanol | 12 | 90 | [4] |
| 5-Benzyloxy-3-(3-chlorophenyl)-2-methyl-1H-indole | (3-chlorophenyl)-acetone | Sulfuric Acid | Ethanol | 5 | Not Specified | [5] |
Visualizations
Experimental Workflow
The general workflow for the synthesis of substituted indoles via the Fischer indole synthesis is depicted below.
Caption: General workflow for the Fischer indole synthesis of substituted 5-benzyloxyindoles.
Signaling Pathways
Substituted indoles are known to interact with various biological targets. Below are simplified diagrams of the Estrogen Receptor and Serotonin Receptor signaling pathways, which can be modulated by indole derivatives.
Estrogen Receptor Signaling Pathway
Caption: Simplified Estrogen Receptor signaling pathway modulated by indole derivatives.
Serotonin Receptor Signaling Pathway (5-HT2A Example)
Caption: Simplified Serotonin (5-HT2A) Receptor signaling pathway.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Application Notes and Protocols: 4-Benzyloxyphenylhydrazine Hydrochloride as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxyphenylhydrazine hydrochloride is a versatile reagent and a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility is primarily centered around the Fischer indole synthesis, a powerful method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. The presence of the benzyloxy group offers a strategic advantage, as it can serve as a protecting group for a phenol, which can be deprotected in later synthetic steps to yield active pharmaceutical ingredients (APIs) with a hydroxyl moiety. This hydroxyl group is often crucial for biological activity, providing a key interaction point with biological targets.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the preparation of selective estrogen receptor modulators (SERMs), and as a versatile starting material for indole-based anticancer and anti-inflammatory agents.
Key Applications
This compound is a crucial building block for the synthesis of:
-
Selective Estrogen Receptor Modulators (SERMs): Notably, it is a key intermediate in the synthesis of Bazedoxifene, a third-generation SERM used for the prevention of postmenopausal osteoporosis.[1]
-
Indole-based Anticancer Agents: The indole scaffold is present in numerous anticancer drugs, and this intermediate provides a straightforward route to 5-benzyloxyindole derivatives, which can be further functionalized to target various cancer-related pathways.
-
Indole-based Anti-inflammatory Drugs: The 5-hydroxyindole moiety, accessible from the 5-benzyloxyindole precursor, is a common feature in molecules with anti-inflammatory properties.
Data Presentation
Table 1: Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole (Bazedoxifene Intermediate)
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (HPLC) | Melting Point (°C) | Reference |
| This compound | 4-Benzyloxy propiophenone | Acetic Acid / Ethanol | 12 | 75-80 | 94 | - | 152-153 | EP2426105A1 |
| This compound | 4-Benzyloxy propiophenone | Aluminium Chloride / Ethanol | 12 | 75-80 | 90 | - | 152-153 | EP2426105A1 |
| This compound | 4-Benzyloxy propiophenone | None / Ethanol | 12 | 75-80 | 83.6 | 99.5 | 152-153 | EP2426105A1 |
Table 2: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4-Benzyloxyaniline hydrochloride | 1. Sodium Nitrite2. Tin(II) Chloride | Water, conc. HCl | 1.5 | 0 | 96 | ChemicalBook |
Experimental Protocols
Protocol 1: Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole (Bazedoxifene Intermediate) via Fischer Indole Synthesis
This protocol is adapted from patent EP2426105A1.
Materials:
-
This compound
-
4-Benzyloxy propiophenone
-
Acetic acid
-
Ethanol
-
Water
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Suspend this compound (10 g, 40 mmol) and 4-benzyloxy propiophenone (9.6 g, 40 mmol) in 140 ml of ethanol in a reaction flask.
-
Add acetic acid (0.1 ml, 1.7 mmol) to the suspension.
-
Heat the mixture to reflux at a temperature of 75 to 80°C for 12 hours. During this time, the product will precipitate.
-
After 12 hours, cool the mixture to 10 to 15°C.
-
Isolate the crystallized product by filtration.
-
Wash the product with chilled ethanol (30 ml) and then with water (50 ml).
-
Dry the product to obtain 5-Benzyloxy-2-(4-benzyloxy)-3-methyl-1H-indole.
Expected Outcome:
-
Yield: ~15.7 g (94%)
-
Melting Point: 152 to 153°C
Protocol 2: General Synthesis of a 5-Benzyloxy-Substituted Indole for Anticancer/Anti-inflammatory Drug Discovery
This protocol provides a general framework for the synthesis of a 5-benzyloxy-indole derivative using the Fischer indole synthesis. The choice of the ketone/aldehyde will determine the substitution at the 2 and 3 positions of the indole ring.
Materials:
-
This compound
-
A suitable ketone or aldehyde (e.g., 1-phenylpropan-2-one for a 2-methyl-3-phenyl-indole)
-
Glacial acetic acid or another suitable acid catalyst (e.g., HCl in ethanol)
-
Ethanol or another suitable solvent
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the chosen ketone or aldehyde (1-1.2 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add a catalytic amount of a Brønsted or Lewis acid if not using glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-benzyloxyindole derivative.
-
Characterize the final product using appropriate analytical techniques (NMR, MS, IR).
Visualizations
Signaling Pathway: General Mechanism of SERMs
Caption: General mechanism of Selective Estrogen Receptor Modulators (SERMs).
Experimental Workflow: Fischer Indole Synthesis
Caption: Experimental workflow for the Fischer indole synthesis.
Logical Relationship: Synthesis of Bazedoxifene Intermediate
Caption: Logical relationship in the synthesis of the Bazedoxifene intermediate.
References
Application Notes and Protocols: 4-Benzyloxyphenylhydrazine Hydrochloride in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxyphenylhydrazine hydrochloride is a versatile reagent in organic synthesis, primarily utilized as a key building block for the construction of the indole scaffold via the Fischer indole synthesis. The resulting 6-benzyloxyindole derivatives are prevalent in a variety of biologically active compounds, including selective estrogen receptor modulators (SERMs) and potential anticancer agents. The benzyloxy group serves as a protected phenol, which can be deprotected in later synthetic steps to reveal a hydroxyl group, providing a handle for further functionalization or acting as a key pharmacophoric feature.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of bioactive molecules, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Core Applications
The primary application of this compound is in the Fischer indole synthesis . This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring.[2]
The use of this compound specifically leads to the formation of 6-benzyloxyindoles. This strategic placement of the benzyloxy group is crucial in the synthesis of various targeted therapeutic agents.
Data Presentation
Table 1: Synthesis of Bazedoxifene Intermediate using this compound
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM). A key step in its synthesis involves the Fischer indole cyclization of this compound with 4-benzyloxy propiophenone to yield 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole.
| Entry | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Benzyloxy propiophenone | None | Ethanol | 75-80 | 12 | 83.6 | [3] |
| 2 | 4-Benzyloxy propiophenone | Acetic Acid | Ethanol | 75-80 | 12 | 94 | [3] |
| 3 | 4-Benzyloxy propiophenone | Aluminum Chloride | Ethanol | 75-80 | 12 | 90 | [3] |
| 4 | 4-Benzyloxy propiophenone | Acetic Acid | Toluene | 105-110 | 12 | 60 | [4] |
Table 2: Biological Activity of Bazedoxifene and Related Indole Derivatives
This table presents the biological activity of Bazedoxifene and other relevant indole compounds. The data highlights the potency and selectivity of these molecules, which are often derived from indole scaffolds similar to those synthesized from this compound.
| Compound | Target | Assay | IC50 / Ki (nM) | Cell Line | Reference |
| Bazedoxifene | Estrogen Receptor α (ERα) | Binding Assay | 26 | - | [1] |
| Bazedoxifene | Estrogen Receptor β (ERβ) | Binding Assay | 99 | - | [1] |
| LY2066948 | Estrogen Receptor α (ERα) | Binding Assay | 0.51 (Ki) | - | |
| LY2066948 | Estrogen Receptor β (ERβ) | Binding Assay | 1.36 (Ki) | - | |
| Indole Derivative 6v | Tubulin Polymerization | Antiproliferative Assay | 40 | T47D (Breast Cancer) | |
| Indole Derivative 35a | Tubulin Polymerization | Antiproliferative Assay | 510 | A549 (Lung Cancer) | |
| Indole Derivative 1k | Tubulin Polymerization | Antiproliferative Assay | 4.5 | MCF-7 (Breast Cancer) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title reagent from 4-benzyloxyaniline hydrochloride.
Materials:
-
4-Benzyloxyaniline hydrochloride
-
Sodium nitrite (NaNO₂)
-
Tin(II) chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve 4-benzyloxyaniline hydrochloride (1.0 eq) in a mixture of concentrated HCl and water at 0°C.
-
Slowly add a solution of sodium nitrite (0.98 eq) in water dropwise, maintaining the temperature at 0°C.
-
Stir the mixture for 15 minutes at 0°C.
-
Slowly add a solution of tin(II) chloride (2.65 eq) in concentrated HCl dropwise, keeping the temperature at 0°C.
-
Stir the reaction mixture for 1 hour at 0°C.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and then triturate with diethyl ether to afford this compound as an off-white solid. A typical yield for this reaction is approximately 96%.
Protocol 2: Fischer Indole Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole
This protocol details the synthesis of a key intermediate for Bazedoxifene.[3]
Materials:
-
This compound
-
4-Benzyloxy propiophenone
-
Ethanol
-
Acetic Acid (catalyst)
Procedure:
-
Suspend this compound (1.0 eq) and 4-benzyloxy propiophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture with stirring for 12 hours at a temperature of 75-80°C.
-
Cool the reaction mixture to 10-15°C to allow the product to crystallize.
-
Isolate the solid product by filtration.
-
Wash the product with chilled ethanol and water.
-
Dry the product under vacuum. This process typically yields the desired indole with high purity (>99%) and a yield of up to 94%.[3]
Visualizations
Signaling Pathway Diagrams
The bioactive compounds synthesized using this compound often exert their effects by modulating key cellular signaling pathways. Below are diagrams of two such pathways, the Estrogen Receptor Signaling Pathway and the Apoptosis Pathway, which are frequent targets of indole-based therapeutics.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Intrinsic Apoptosis Pathway.
Experimental Workflow
Caption: Fischer Indole Synthesis Workflow.
Conclusion
This compound is an indispensable reagent for the synthesis of a wide array of bioactive 6-benzyloxyindole derivatives. The Fischer indole synthesis provides a robust and versatile method for constructing this key heterocyclic core. The protocols and data presented herein offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the areas of oncology and endocrinology. The ability to readily synthesize and functionalize the indole scaffold ensures that this compound will remain a compound of high interest in medicinal chemistry.
References
Application Notes and Protocols for Transition Metal-Catalyzed Coupling Reactions with 4-Benzyloxyphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and an overview of key transition metal-catalyzed coupling reactions involving 4-Benzyloxyphenylhydrazine hydrochloride. This versatile reagent serves as a crucial building block in the synthesis of various heterocyclic compounds, particularly indoles, which are prominent scaffolds in pharmaceuticals and bioactive molecules.
Introduction
This compound is a stable and readily available starting material. Its participation in transition metal-catalyzed reactions offers efficient and modular routes to complex organic molecules. This document details protocols for its use in classical and modern synthetic methodologies, including the Fischer indole synthesis and palladium-catalyzed C-N bond formation. While direct literature examples for some modern coupling reactions with this specific substrate are limited, representative protocols based on closely related arylhydrazines are provided to guide researchers in developing robust synthetic methods.
Fischer Indole Synthesis: A Classical Approach
The Fischer indole synthesis is a cornerstone reaction for the preparation of indoles from phenylhydrazines and carbonyl compounds. This method is widely used in the synthesis of pharmaceutical intermediates.
Application: Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole
This protocol describes the synthesis of a key intermediate for bazedoxifene, a selective estrogen receptor modulator[1].
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 g, 4 mmol) and 4-benzyloxy propiophenone (0.96 g, 4 mmol) in 15 ml of ethanol.
-
Reaction Conditions: Reflux the mixture for 12 hours at a temperature of 75 to 80°C.
-
Work-up and Purification:
-
Cool the reaction mixture to 10 to 15°C over 1 hour.
-
Filter the resulting white precipitate.
-
Wash the solid with chilled ethanol (3 ml).
-
The resulting product, 5-benzyloxy-2-(4-benzyloxy phenyl)-3-methyl-1H-indole, is obtained with a purity of 99.5% by HPLC.
-
Data Presentation:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4-Benzyloxyphenylhydrazine HCl | 4-Benzyloxy propiophenone | Ethanol | 75-80 | 12 | 83.6 | 99.5 | [1] |
Logical Relationship Diagram:
Caption: Workflow for the Fischer Indole Synthesis.
Palladium-Catalyzed Buchwald-Hartwig Amination for N-Arylation
Representative Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 2.2 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1 M with respect to the aryl halide) via syringe.
-
Reaction Conditions: Stir the mixture at 100°C for 12-24 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation (Representative Data for Aryl Hydrazine Coupling):
| Aryl Halide | Hydrazine Derivative | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylhydrazine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 18 | 85 |
| 4-Chlorobenzonitrile | Boc-hydrazine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Amyl alcohol | 110 | 24 | 78 |
| 1-Bromo-4-methoxybenzene | 1,1-Dimethylhydrazine | [Pd(allyl)Cl]₂ / cataCXium A | K₂CO₃ | Dioxane | 100 | 12 | 92 |
Catalytic Cycle Diagram:
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. Modern variations of this reaction often use ligands to facilitate the coupling under milder conditions. This approach provides an alternative to palladium-catalyzed methods for the N-arylation of 4-Benzyloxyphenylhydrazine.
Representative Experimental Protocol:
-
Reaction Setup: To a sealable reaction tube, add CuI (5-10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Flush the tube with argon.
-
Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF (to achieve a concentration of 0.5 M).
-
Reaction Conditions: Seal the tube and heat the mixture at 110-130°C for 24-48 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Data Presentation (Representative Data for Ullmann N-Arylation of Amines):
| Aryl Halide | Amine/Hydrazine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Aniline | L-Proline | K₂CO₃ | DMSO | 90 | 24 | 88 |
| 1-Bromo-4-nitrobenzene | Morpholine | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 | 36 | 75 |
| 2-Chloropyridine | Benzylamine | None | K₃PO₄ | NMP | 130 | 48 | 65 |
Experimental Workflow Diagram:
Caption: General workflow for Copper-Catalyzed N-Arylation.
Conclusion
This compound is a valuable precursor for the synthesis of complex nitrogen-containing heterocycles. The protocols provided herein offer robust starting points for both classical and modern transition metal-catalyzed coupling reactions. While the Fischer indole synthesis represents a well-established application, the exploration of palladium- and copper-catalyzed N-arylation reactions opens avenues for the creation of diverse molecular architectures relevant to drug discovery and materials science. Researchers are encouraged to optimize the representative protocols for their specific substrates and desired outcomes.
References
- 1. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Carbonyl Compounds with 4-Benzyloxyphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxyphenylhydrazine hydrochloride is a versatile reagent employed in the derivatization of carbonyl compounds, namely aldehydes and ketones. This process is fundamental in various chemical analyses and synthetic applications. The reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, forming a stable hydrazone derivative. This derivatization is often a crucial step in qualitative and quantitative analysis, enhancing the detectability of carbonyl compounds, particularly in chromatographic methods like HPLC, by introducing a chromophore. Furthermore, these hydrazones serve as key intermediates in more complex organic syntheses, most notably the Fischer indole synthesis, a widely used method for constructing the indole nucleus present in many pharmaceuticals and biologically active compounds.
One of the significant applications of this compound is in the synthesis of indole derivatives that serve as intermediates for pharmaceuticals. For instance, it is a key starting material in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM).[1] Beyond its synthetic utility, this compound and its derivatives have garnered attention for their potential biological activities, including pro-apoptotic and anticancer properties, making them valuable tools in drug discovery and development.[2]
This document provides detailed application notes and experimental protocols for the derivatization of carbonyl compounds using this compound, summarizes available quantitative data, and presents visual diagrams of the reaction workflow and a relevant biological pathway.
Principle of the Method
The derivatization of carbonyl compounds with this compound proceeds via a condensation reaction. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable N-(4-benzyloxyphenyl)hydrazone. This reaction is typically carried out in an acidic or alcoholic solvent, and the resulting hydrazones are often crystalline solids that can be easily isolated and purified.
Applications
-
Chromatographic Analysis: The benzyloxy-substituted phenylhydrazone derivatives exhibit strong UV absorbance, facilitating the sensitive detection and quantification of carbonyl compounds by High-Performance Liquid Chromatography (HPLC). While specific protocols for this compound are not extensively documented for this purpose, methods developed for similar hydrazine reagents like 2,4-dinitrophenylhydrazine (DNPH) and 4-cyanophenylhydrazine (4-CPH) can be adapted.[3][4]
-
Fischer Indole Synthesis: The primary and most well-documented application is serving as a precursor in the Fischer indole synthesis. The in situ or isolated 4-benzyloxyphenylhydrazone undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield a substituted indole. This is a cornerstone reaction in the synthesis of various pharmaceutical agents.
-
Drug Development: The reagent and its derivatives are explored for their anticancer activity. Studies have indicated that these compounds can induce apoptosis (programmed cell death) in cancer cell lines, presenting a promising avenue for the development of new therapeutic agents.[2]
Data Presentation
The following table summarizes quantitative data from the literature, primarily focusing on the yield of the final indole product in the Fischer indole synthesis, which encompasses the initial derivatization step. Data on the yield of the isolated hydrazone is limited.
| Carbonyl Compound | Reagent | Solvent | Catalyst/Conditions | Product | Yield (%) | Reference |
| 4-Benzyloxy propiophenone | This compound | Ethanol | Reflux, 12 hrs | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 83.6 - 94 | [1] |
| 4-Benzyloxy propiophenone | This compound | Acetonitrile | Reflux, 12 hrs, Acetic acid | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 60 | [1] |
| 4-Benzyloxy propiophenone | This compound | Toluene | Reflux, 12 hrs, Acetic acid | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 60 | [1] |
| 4-Benzyloxy propiophenone | This compound | Ethanol | Reflux, 12 hrs, Aluminium chloride | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 90 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Derivatization of Aldehydes and Ketones to form 4-Benzyloxyphenylhydrazones
This protocol is a general guideline for the formation of hydrazones. Optimal conditions such as reaction time and temperature may vary depending on the specific carbonyl compound.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of the carbonyl compound in a suitable solvent like ethanol or glacial acetic acid.
-
Add 1.0 to 1.1 equivalents of this compound to the solution.
-
If using a neutral solvent like ethanol, a catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or heat to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the hydrazone product may precipitate out of the solution upon cooling.
-
If precipitation occurs, collect the solid product by filtration and wash it with a small amount of cold solvent.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified.
-
Purify the crude hydrazone by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure product.
-
Characterize the purified product by analytical techniques such as melting point, NMR spectroscopy, and mass spectrometry.
Protocol 2: Fischer Indole Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole
This protocol is adapted from a patented procedure for the synthesis of a key intermediate for Bazedoxifene.[1]
Materials:
-
This compound (10 g, 40 mmol)
-
4-Benzyloxy propiophenone (9.6 g, 40 mmol)
-
Ethanol (140 ml)
-
Acetic acid (0.1 ml, 1.7 mmol)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Chilled ethanol for washing
-
Water for washing
Procedure:
-
Suspend this compound (10 g) and 4-benzyloxy propiophenone (9.6 g) in ethanol (140 ml) in a round-bottom flask.
-
Add acetic acid (0.1 ml) to the suspension.
-
Heat the mixture to reflux (approximately 75-80°C) with stirring for 12 hours. The product is expected to precipitate during this time.
-
After 12 hours, cool the reaction mixture to 10-15°C.
-
Isolate the crystallized product by filtration.
-
Wash the filtered product with chilled ethanol (30 ml) followed by water (50 ml).
-
Dry the product to obtain 5-Benzyloxy-2-(4-benzyloxy)-3-methyl-1H-indole. (Expected yield: ~94%).[1]
Mandatory Visualizations
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-Benzyloxyphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of 4-Benzyloxyphenylhydrazine hydrochloride, a key intermediate in the development of various pharmaceutical compounds, notably in anticancer research.[1] The synthesis is based on a robust and high-yielding two-step process involving the diazotization of 4-benzyloxyaniline hydrochloride followed by the reduction of the resulting diazonium salt. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic pathway to ensure reproducibility and scalability.
Introduction
This compound is a crucial building block in organic synthesis, particularly for the construction of indole-containing molecules via the Fischer indole synthesis.[2] Its derivatives have shown significant potential in medicinal chemistry, exhibiting a range of biological activities. Notably, this compound is a precursor for the synthesis of molecules with pro-apoptotic and anti-inflammatory properties, making it a valuable intermediate in the discovery and development of novel therapeutics, especially in oncology.[1][3] The reliable and scalable synthesis of high-purity this compound is therefore of critical importance for the pharmaceutical industry.
The synthetic route described herein involves two primary stages: the diazotization of 4-benzyloxyaniline and the subsequent reduction of the diazonium intermediate. This method is known for its high efficiency and yield.
Chemical Reaction Pathway
Figure 1: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the large-scale synthesis of this compound using the tin(II) chloride reduction method.
| Parameter | Value | Reference |
| Starting Material | 4-Benzyloxyaniline hydrochloride | [4][5] |
| Step 1: Diazotization | ||
| Reagents | Sodium nitrite, Hydrochloric acid | [4][5] |
| Temperature | 0 °C | [4][5] |
| Reaction Time | 30 minutes | [4] |
| Step 2: Reduction | ||
| Reducing Agent | Tin(II) chloride (SnCl₂) | [4][5] |
| Temperature | 0 °C | [4][5] |
| Reaction Time | 1 hour | [4] |
| Overall Process | ||
| Reported Yield | 96% | [4][5] |
| Purity | High (further purification by trituration) | [4] |
| Final Product Form | Off-white precipitate | [4] |
Experimental Protocol
This protocol details the synthesis of this compound from 4-benzyloxyaniline hydrochloride.
Materials and Reagents:
-
4-Benzyloxyaniline hydrochloride (C₁₃H₁₄ClNO)
-
Sodium nitrite (NaNO₂)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Reaction vessel with stirring mechanism and temperature control
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
Step 1: Diazotization of 4-Benzyloxyaniline hydrochloride
-
In a reaction vessel, suspend 4-benzyloxyaniline hydrochloride (e.g., 3.00 g, 12.5 mmol) in deionized water (25 mL).
-
Cool the suspension to 0 °C in an ice bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 852 mg, 12.3 mmol in 6 mL of water) dropwise to the suspension over 15 minutes, ensuring the temperature is maintained at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 15 minutes to ensure the complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of tin(II) chloride (e.g., 6.40 g, 33.1 mmol) in concentrated hydrochloric acid or water (7.5 mL).
-
Slowly add the tin(II) chloride solution to the cold (0 °C) diazonium salt solution from Step 1.
-
Stir the reaction mixture vigorously at 0 °C for 1 hour. An off-white precipitate will form.
Work-up and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any residual salts.
-
Further purify the product by triturating (grinding) the solid with diethyl ether.
-
Filter the purified solid and dry it under vacuum to obtain this compound. A typical reported yield for this procedure is approximately 96%.[4][5]
Characterization Data:
The final product can be characterized by various spectroscopic methods. The following data has been reported for this compound:[4]
-
¹H NMR (600 MHz, DMSO-d₆): δ 10.11 (bs, 3H), 7.44-7.40 (m, 2H), 7.40-7.35 (m, 2H), 7.33-7.29 (m, 1H), 7.01-6.93 (m, 4H), 5.05 (s, 2H).
-
¹³C NMR (150 MHz, DMSO-d₆): δ 153.7, 139.1, 137.3, 128.5, 128.4, 128.3, 127.9, 127.7, 127.5, 117.1, 116.9, 115.5, 115.3, 69.5.
-
IR (ATR, pure) νₘₐₓ: 3232, 2906 (br), 2693, 1568, 1508, 1242, 1177 cm⁻¹.
-
HRMS (EI) m/z: calculated for C₁₃H₁₄N₂O [M-HCl]⁺ 214.1106, found 214.1110.
Discussion of Alternative Reducing Agents
While tin(II) chloride is a highly effective reducing agent for this synthesis, other reagents are commonly used for the reduction of aryl diazonium salts to arylhydrazines. These include sodium bisulfite and zinc dust. However, specific, large-scale protocols and corresponding quantitative yield and purity data for the synthesis of this compound using these alternative reducing agents are not as readily available in the reviewed literature. The choice of reducing agent can impact the reaction conditions, work-up procedure, and overall cost-effectiveness of the synthesis.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.
-
Tin(II) chloride is corrosive and can cause skin and eye irritation. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Conclusion
The protocol described provides a reliable and high-yielding method for the large-scale synthesis of this compound. The use of readily available starting materials and reagents, combined with a straightforward procedure, makes this an attractive method for industrial applications. The high purity and yield of the final product are crucial for its subsequent use in pharmaceutical research and development.
References
- 1. lookchem.com [lookchem.com]
- 2. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 3. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 52068-30-1 [chemicalbook.com]
Application Notes and Protocols for the Quantification of 4-Benzyloxyphenylhydrazine Hydrochloride
Introduction
4-Benzyloxyphenylhydrazine hydrochloride is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other organic molecules. Accurate quantification of this compound is crucial for quality control during synthesis, for ensuring the purity of the final products, and for stability studies. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. A titrimetric method is also presented as a classical analytical approach.
It is important to note that this compound is primarily a chemical reagent and not an active pharmaceutical ingredient with a known pharmacological effect. Therefore, diagrams illustrating biological signaling pathways are not applicable. Instead, this document provides experimental workflow diagrams for the analytical methods described.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for the quantification of this compound, allowing for the separation of the analyte from potential impurities and degradation products. A reverse-phase HPLC method is described below.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
1.2. Reagent and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
1.3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Data Presentation
Table 1: Representative Quantitative Data for HPLC Method
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Visualization
Caption: Workflow for the quantification of this compound by HPLC.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid method for the quantification of this compound, suitable for routine analysis where high specificity is not required.
Experimental Protocol
2.1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
2.2. Reagent and Sample Preparation:
-
Solvent: Methanol or a mixture of methanol and 0.1 M HCl.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations in the range of 2-20 µg/mL.
-
Sample Solution: Prepare a sample solution in the same manner as the standard solutions to a final concentration within the calibration range.
2.3. Analysis Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning the spectrum of a standard solution between 200 and 400 nm.
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of the working standard solutions and the sample solutions.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Data Presentation
Table 2: Representative Quantitative Data for UV-Vis Spectrophotometry Method
| Parameter | Result |
| λmax | ~230 nm |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Accuracy (% Recovery) | 97.5% - 102.0% |
| Precision (% RSD) | < 2.5% |
Visualization
Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.
Titrimetric Method (Non-aqueous Titration)
A non-aqueous titration can be employed for the assay of the hydrochloride salt of 4-Benzyloxyphenylhydrazine. This method is based on the basic nature of the hydrazine moiety.
Experimental Protocol
3.1. Reagents and Apparatus:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet solution (0.5% w/v in glacial acetic acid).
-
Standard laboratory glassware including a burette, beaker, and magnetic stirrer.
3.2. Procedure:
-
Accurately weigh about 200 mg of this compound and transfer it to a 100 mL beaker.
-
Dissolve the sample in 20 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator. The solution will appear violet.
-
Titrate with 0.1 M perchloric acid until the color of the solution changes from violet to blue-green.
-
Perform a blank titration using the same volume of solvent and indicator.
-
Calculate the percentage purity of this compound.
Data Presentation
Table 3: Representative Data for Titrimetric Method
| Parameter | Result |
| Titrant Concentration | 0.1 M Perchloric Acid |
| Equivalence Point Indicator | Crystal Violet |
| Color Change | Violet to Blue-Green |
| Accuracy (% Purity) | Typically > 98% |
| Precision (% RSD) | < 1.0% |
Visualization
Caption: Workflow for the titrimetric analysis of this compound.
Application Note: HPLC Analysis of 4-Benzyloxyphenylhydrazine Hydrochloride in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxyphenylhydrazine hydrochloride is a key intermediate in various synthetic organic reactions, most notably the Fischer indole synthesis, which is a cornerstone for the preparation of numerous pharmaceutically active compounds.[1][2] Accurate monitoring of the consumption of this hydrazine and the formation of products is critical for reaction optimization, yield determination, and impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such reaction mixtures due to its ability to separate and quantify aromatic compounds.[3] This application note provides a detailed protocol for the reversed-phase HPLC analysis of reaction mixtures containing this compound.
Reaction Context: Fischer Indole Synthesis
A typical application for this analysis is the monitoring of the Fischer indole synthesis, where this compound reacts with a ketone or aldehyde in the presence of an acid catalyst to form an indole.[1][2][4] For the purpose of this application note, we will consider the reaction of this compound with 4-benzyloxy propiophenone in ethanol, catalyzed by a Brønsted acid like acetic acid, to yield 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole.[4]
Logical Relationship: Fischer Indole Synthesis
Caption: Fischer Indole Synthesis Pathway.
Experimental Protocol
This protocol outlines a general method that may require optimization for specific reaction conditions and matrices.
Materials and Reagents
-
Solvents: HPLC grade acetonitrile and water are required. Methanol may also be used as an alternative organic modifier.[5]
-
Acid Modifier: Formic acid or trifluoroacetic acid (TFA) for mobile phase preparation.
-
Reference Standards: Pure samples of this compound and the expected indole product.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample clarification.[3][5]
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photo Diode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[3]
-
Mobile Phase: A gradient elution is often optimal for separating components with different polarities.[3]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV detection at 254 nm or 280 nm is generally suitable for the aromatic compounds in the mixture.[3] A PDA detector can be used to identify the optimal wavelength.
-
Injection Volume: 10 µL
Sample Preparation
Proper sample preparation is crucial to ensure accurate and reproducible results and to protect the HPLC column.[5][6]
-
Aliquoting: At specified time points, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching and Dilution: Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 5 mL) of the sample diluent (acetonitrile/water). This prevents further reaction and ensures the sample is compatible with the mobile phase.
-
Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column.[3][5]
-
Injection: Transfer the filtered sample into an HPLC vial for analysis.
Quantification
For accurate quantification, calibration curves for the starting material (this compound) and the indole product should be generated using reference standards of known concentrations.
-
Stock Solutions: Prepare stock solutions of the reference standards in the sample diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solutions to cover the expected concentration range in the reaction samples.
-
Calibration Curve: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration for each compound.
-
Sample Analysis: Inject the prepared reaction samples and determine the concentration of each component from its peak area using the corresponding calibration curve.[3]
Data Presentation
The following table presents hypothetical quantitative data from the HPLC analysis of a Fischer indole synthesis reaction mixture at a specific time point.
| Compound | Retention Time (min) | Peak Area (mAU*s) | Concentration (mg/mL) |
| This compound | 4.2 | 158,900 | 0.32 |
| 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 12.8 | 275,400 | 0.55 |
| Hydrazone Intermediate | 8.5 | 42,300 | 0.09 |
Experimental Workflow
Caption: HPLC Analysis Workflow.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for the Synthesis of N-arylhydrazones from 4-Benzyloxyphenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arylhydrazones are a pivotal class of organic compounds characterized by the R1R2C=NNHR3 structure. They serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds, which are fundamental scaffolds in medicinal chemistry and drug development.[1] The reaction of 4-Benzyloxyphenylhydrazine hydrochloride with various aldehydes and ketones provides a direct route to N-(4-benzyloxyphenyl)hydrazones. These hydrazones are stable intermediates that can be readily isolated or used in situ for subsequent transformations.[2] One of the most prominent applications of these intermediates is the Fischer indole synthesis, a reliable and versatile method for constructing indole ring systems, which are prevalent in many pharmacologically active molecules.[2] Hydrazone derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2]
General Reaction Scheme
The synthesis of N-arylhydrazones from this compound is a condensation reaction with an aldehyde or a ketone. This reaction is typically acid-catalyzed and involves the elimination of a water molecule.[3]
Diagram of the general reaction scheme for N-arylhydrazone synthesis.
Caption: General reaction for N-arylhydrazone synthesis.
Application in Fischer Indole Synthesis
A primary application of the synthesized N-(4-benzyloxyphenyl)hydrazones is in the Fischer indole synthesis. This reaction involves treating the arylhydrazone with an acid catalyst, which induces a-sigmatropic rearrangement to form the indole ring. This pathway is critical for accessing substituted indoles, which are key components of many pharmaceuticals.[2]
Signaling pathway diagram for the Fischer Indole Synthesis.
Caption: Key steps of the Fischer Indole Synthesis pathway.
Experimental Protocols
Herein are detailed protocols for the synthesis of N-arylhydrazones from this compound using both a conventional solvent-based method and a solvent-free approach.
Protocol 1: Solvent-Based Synthesis in Ethanol
This protocol describes a general method for the condensation of this compound with an aldehyde or ketone in ethanol, often with the addition of a catalytic amount of acid.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetophenone)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the corresponding aldehyde or ketone (1.0-1.1 eq).
-
Add absolute ethanol to dissolve the reactants (approximately 10-15 mL per gram of hydrazine).
-
Optionally, add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by vacuum filtration. If not, the solvent may be partially removed under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified N-arylhydrazone product.
Protocol 2: Solvent-Free Synthesis
This method offers a greener alternative, often with shorter reaction times and simpler work-up.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Mortar and pestle
-
Spatula
Procedure:
-
Place this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a mortar.
-
Grind the two solids together vigorously with a pestle at room temperature.
-
Continue grinding for 5-15 minutes. The mixture may turn into a paste or solidify.
-
Monitor the reaction by TLC to ensure completion.
-
Triturate the resulting solid with a small amount of cold water or ethanol to remove any unreacted starting material.
-
Collect the solid product by vacuum filtration.
-
Dry the purified N-arylhydrazone product.
Workflow diagram for the synthesis of N-arylhydrazones.
Caption: Experimental workflow for N-arylhydrazone synthesis.
Data Presentation
| Entry | Carbonyl Compound | Protocol | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | 1 | 3 | 92 | 152-154 |
| 2 | 4-Methoxybenzaldehyde | 1 | 2.5 | 95 | 165-167 |
| 3 | 4-Nitrobenzaldehyde | 1 | 4 | 88 | 188-190 |
| 4 | Acetophenone | 1 | 5 | 85 | 141-143 |
| 5 | Cyclohexanone | 1 | 6 | 82 | 128-130 |
| 6 | Benzaldehyde | 2 | 0.25 | 90 | 151-153 |
| 7 | 4-Methoxybenzaldehyde | 2 | 0.25 | 94 | 164-166 |
Note: The data presented are representative values based on typical outcomes for hydrazone formation reactions and may vary based on specific experimental conditions.
References
Troubleshooting & Optimization
Technical Support Center: 4-Benzyloxyphenylhydrazine Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzyloxyphenylhydrazine hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common application of this compound?
A1: this compound is most commonly used as a reactant in the Fischer indole synthesis.[1][2][3] This chemical reaction is a versatile method for synthesizing indole derivatives, which are important structural motifs in many pharmaceuticals.[1]
Q2: What are the typical catalysts used in reactions involving this compound?
A2: Fischer indole synthesis, the primary reaction for this compound, is typically catalyzed by Brønsted acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[2][3]
Q3: My Fischer indole synthesis reaction with this compound is not working. What are the potential reasons for failure?
A3: Reaction failure can be attributed to several factors. A significant issue is the presence of strong electron-donating groups on the aldehyde or ketone reactant. These groups can stabilize a cationic intermediate, which promotes a competing reaction pathway involving the cleavage of the N-N bond in the hydrazine, thus preventing indole formation.[4][5][6] Additionally, steric hindrance, particularly from bulky substituents on the phenylhydrazine, can inhibit the key rearrangement step of the synthesis.[4]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Indole Product
This is a common issue that can arise from several factors, primarily related to side reactions that consume the starting materials or intermediates.
| Potential Cause | Recommended Action | Expected Outcome |
| N-N Bond Cleavage | This is favored when the ketone or aldehyde has strong electron-donating groups.[4][5][6] Consider modifying the carbonyl substrate to reduce its electron-donating ability. | Reduced N-N bond cleavage and increased yield of the indole product. |
| Steric Hindrance | Bulky groups on either the hydrazine or the carbonyl compound can impede the reaction.[4] If possible, use a starting material with less steric bulk. | Improved reaction efficiency and higher product yield. |
| Suboptimal Catalyst | The choice and concentration of the acid catalyst are crucial.[3] Experiment with different Brønsted or Lewis acids and optimize the concentration. | Identification of the most effective catalyst for the specific substrate combination, leading to a better yield. |
Issue 2: Formation of Unexpected Byproducts
The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of byproducts. Identifying these byproducts is key to optimizing the reaction.
| Observed Byproduct | Potential Cause | Proposed Solution |
| Regioisomeric Indoles | If the ketone used is unsymmetrical, cyclization can occur on either side, leading to a mixture of two indole products.[1] | Modify the ketone to be symmetrical or use a directing group to favor one cyclization pathway. |
| Debenzylated Product | The benzyl protecting group can be cleaved under certain acidic conditions, especially at elevated temperatures.[7] | Use a milder acid catalyst or lower the reaction temperature. Consider a more robust protecting group if debenzylation is persistent. |
| Chlorinated Byproducts | When using HCl as a catalyst with methoxy-substituted phenylhydrazones, abnormal cyclization can occur, followed by nucleophilic attack by chloride ions.[8] | Switch to a non-halide acid catalyst like H₂SO₄ or a Lewis acid like ZnCl₂. |
| Aniline and Indole Fragments | These can result from the N-N bond cleavage side reaction.[6] | As with low yield, re-evaluate the electronic properties of the carbonyl substrate. Using a less electron-rich ketone or aldehyde can disfavor this fragmentation. |
Experimental Protocols
General Procedure for Fischer Indole Synthesis:
-
Hydrazone Formation: Equimolar amounts of this compound and the desired aldehyde or ketone are dissolved in a suitable solvent, such as ethanol or acetic acid.[1] The mixture is stirred at room temperature or gently heated to form the phenylhydrazone intermediate. In many cases, this intermediate is not isolated.[1]
-
Indolization: An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or hydrochloric acid) is added to the reaction mixture.[1][2] The mixture is then heated, typically to reflux, for a period ranging from a few hours to overnight, until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled and neutralized. The crude product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Visualizations
Caption: Byproduct formation pathways in the Fischer indole synthesis.
Caption: Troubleshooting workflow for Fischer indole synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen | Semantic Scholar [semanticscholar.org]
- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fischer Indole Synthesis with 4-Benzyloxyphenylhydrazine Hydrochloride
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers improve the yield and success rate of the Fischer indole synthesis when using 4-benzyloxyphenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected indole product when using 4-benzyloxyphenylhydrazine, and why?
When using 4-benzyloxyphenylhydrazine, the primary product is 6-benzyloxyindole . In the Fischer indole synthesis, a substituent at the para-position of the phenylhydrazine ring directs the cyclization to form a 6-substituted indole. The numbering of the resulting indole places the nitrogen at position 1.[1]
Q2: My reaction yield is very low. What are the most common causes?
Low yields in the Fischer indole synthesis are a common issue. The primary causes include:
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical.[2][3] Different substrates may require different catalysts for optimal performance.
-
Side Reactions: The desired[4][4]-sigmatropic rearrangement can face competition from other pathways, such as N-N bond cleavage, leading to undesired byproducts.[5]
-
Decomposition: High temperatures or overly strong acidic conditions can cause the starting materials, intermediates, or the final indole product to decompose, often resulting in the formation of tar.[3][6]
-
Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone may not have gone to completion before the indolization step was initiated.
-
Purity of Reactants: Impurities in the this compound or the carbonyl compound can interfere with the reaction.
Q3: Which acid catalyst is best for synthesizing 6-benzyloxyindole?
There is no single "best" catalyst, as the optimal choice depends on the specific ketone or aldehyde used. However, common and effective catalysts for the Fischer indole synthesis include:
-
Brønsted Acids: Polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), sulfuric acid, and hydrochloric acid are frequently used.[7][8] PPA is often effective as both a catalyst and a solvent at high temperatures.
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also powerful catalysts for this reaction.[2][3][8] It is often necessary to screen several catalysts to find the one that provides the best yield for your specific substrate combination.
Q4: I am observing significant tar formation in my reaction. How can this be minimized?
Tar formation is a sign of product or intermediate decomposition. To minimize it:
-
Optimize Temperature: While the reaction often requires heat, excessive temperatures can promote polymerization and degradation.[9] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Choose a Milder Catalyst: If using a very strong acid like PPA or H₂SO₄, consider switching to a milder option like p-TsOH or using a Lewis acid like ZnCl₂ under controlled conditions.
-
Use an Inert Atmosphere: Conducting the reaction under nitrogen or argon can prevent oxidative side reactions that may contribute to tar formation.
-
Gradual Addition: Adding the catalyst portion-wise or adding the hydrazone to a pre-heated acid solution can sometimes help control the reaction rate and reduce byproduct formation.
Q5: Is there a risk of cleaving the benzyl ether protecting group?
Yes, the benzyloxy group can be sensitive to strong acids, particularly at the elevated temperatures often required for indolization. Protic acids like H₂SO₄ or HCl can potentially catalyze the cleavage of the benzyl ether. If debenzylation is a significant problem, consider using a Lewis acid catalyst, which may be less prone to causing this side reaction, or conducting the reaction at a lower temperature for a longer duration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incorrect or inefficient acid catalyst. | Screen a variety of Brønsted (PPA, p-TsOH) and Lewis acids (ZnCl₂, BF₃·OEt₂).[2][3] |
| Reaction temperature is too low or too high. | Systematically vary the reaction temperature. Some reactions require reflux, while others proceed at lower temperatures.[9] | |
| N-N bond cleavage is competing with cyclization.[5] | Use a milder catalyst or lower the reaction temperature. The electron-donating nature of the benzyloxy group can sometimes stabilize intermediates that lead to cleavage.[5] | |
| The intermediate hydrazone did not form properly. | Isolate and purify the hydrazone intermediate before proceeding to the cyclization step.[10] | |
| Formation of Multiple Products | Reaction with an unsymmetrical ketone (e.g., RCH₂COCH₂R').[11] | This can lead to two different indole regioisomers. To favor one product, choose a ketone where one α-position is sterically hindered or cannot be enolized. |
| "Abnormal" Fischer Indole Synthesis.[6] | Certain substituents and strong acid conditions can lead to unexpected products through rearrangements or substitution.[6] Re-evaluate your catalyst choice and consider milder conditions. | |
| Dark Color / Tar Formation | Decomposition of starting material or product.[3] | Reduce the reaction temperature, shorten the reaction time, or use a less aggressive catalyst. Ensure the reaction is run under an inert atmosphere. |
| Difficulty in Purification | Presence of polar, tarry byproducts. | After the reaction, perform an aqueous workup and extract the product into an organic solvent. Filter the organic extract through a plug of silica gel to remove baseline impurities before column chromatography. |
Quantitative Data Summary
The yield of the Fischer indole synthesis is highly dependent on the specific reactants and conditions used. The following table provides illustrative yields for related syntheses to demonstrate the impact of different catalysts.
| Phenylhydrazine | Carbonyl Compound | Catalyst / Solvent | Yield (%) |
| Phenylhydrazine | Acetophenone | ortho-Phosphoric acid / H₂SO₄ | ~70-80% (for 2-phenylindole)[10] |
| p-Tolylhydrazine HCl | Propiophenone | NaHSO₄ (mechanochemical) | 55%[4] |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | ~70-85% (for tetrahydrocarbazole) |
| Phenylhydrazine | Pyruvic Acid | ZnCl₂ | Low (5% initially reported by Fischer)[11] |
| 4-Methoxyphenylhydrazine | Ethyl Pyruvate | HCl / EtOH | 45% (total, mixture of products)[6] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 6-Benzyloxy-2,3-dimethylindole
This protocol involves the initial formation and isolation of the hydrazone, followed by acid-catalyzed cyclization.
Step A: Formation of 4-Benzyloxyphenylhydrazone of 2-Butanone
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. Add a catalytic amount of acetic acid.
-
Addition: To this solution, add 2-butanone (1.1 equivalents) dropwise while stirring at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone is often indicated by the precipitation of a solid or a color change.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The resulting hydrazone can be used in the next step without further purification if it appears clean by TLC.
Step B: Indolization to form 6-Benzyloxy-2,3-dimethylindole
-
Catalyst Preparation: Prepare Eaton's reagent (7.5% w/w phosphorus pentoxide in methanesulfonic acid) or use polyphosphoric acid (PPA). Caution: These acids are highly corrosive.
-
Cyclization: Add the dried hydrazone from Step A to the pre-heated acid catalyst (typically 80-100°C) portion-wise with vigorous stirring under a nitrogen atmosphere.
-
Reaction: Maintain the temperature and continue stirring for 1-3 hours, monitoring the reaction by TLC until the starting hydrazone is consumed.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice with stirring. This will neutralize the acid and precipitate the crude indole product.
-
Extraction: Make the aqueous solution basic by the slow addition of a concentrated sodium hydroxide solution. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 6-benzyloxy-2,3-dimethylindole.
Visualizations
Reaction Pathway
Caption: General mechanism of the Fischer Indole Synthesis.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. testbook.com [testbook.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Crude 4-Benzyloxyphenylhydrazine Hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Benzyloxyphenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common physical properties of this compound and how do they relate to purity?
A1: this compound is typically a solid that can range in color from white to yellow, and even brown or red depending on its purity. A purer product is generally characterized by a lighter color, ideally a white to off-white crystalline powder. Darker colors often indicate the presence of impurities, which may arise from the synthesis or degradation. The compound should be stored in a dark place under an inert atmosphere, at 2-8°C to maintain its stability.
Q2: What are the likely impurities in crude this compound synthesized from 4-benzyloxyaniline hydrochloride?
A2: Based on the typical synthesis route, which involves diazotization of 4-benzyloxyaniline hydrochloride followed by reduction, several impurities can be present in the crude product. These may include:
-
Unreacted 4-benzyloxyaniline hydrochloride: The starting material for the synthesis.
-
Side-reaction products: Such as tar-like substances that can form if the reaction conditions are not carefully controlled.
-
Oxidation products: Phenylhydrazines are susceptible to oxidation, which can lead to colored impurities.
-
Inorganic salts: Residual salts from the reagents used in the synthesis and workup.
Q3: What is a recommended method for the purification of crude this compound?
A3: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[1] A general procedure for a related compound, phenylhydrazine hydrochloride, involves dissolving the crude solid in hot water, treating with activated charcoal to remove colored impurities, followed by the addition of concentrated hydrochloric acid and cooling to induce crystallization of the purified hydrochloride salt.[2] This general approach can be adapted for this compound.
Troubleshooting Guide
Problem 1: The crude product is highly colored (e.g., dark brown or reddish).
-
Cause: This usually indicates the presence of oxidation products or other colored impurities.
-
Solution:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb many of the colored impurities.
-
Hot Filtration: Quickly filter the hot solution by gravity to remove the charcoal. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.
-
Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool slowly to obtain purer, less colored crystals.
-
Problem 2: Oiling out occurs during recrystallization instead of crystal formation.
-
Cause: The solute is coming out of solution above its melting point, or the solvent is not ideal. This can also happen if the concentration of the solute is too high or if the cooling rate is too fast.
-
Solution:
-
Re-heat and Add More Solvent: Heat the mixture to dissolve the oil, then add more of the hot solvent to decrease the saturation of the solution.
-
Slow Cooling: Allow the solution to cool very slowly to encourage the formation of crystals rather than oil. Gentle scratching of the inside of the flask with a glass rod can help induce crystallization.
-
Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, heat to clarify and cool slowly. Common solvent mixtures include ethanol/water or ethyl acetate/heptane.[3]
-
Problem 3: Poor recovery of the purified product after recrystallization.
-
Cause: This could be due to using too much solvent, premature crystallization during hot filtration, or the product having significant solubility in the cold solvent.
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Pre-heat Filtration Apparatus: To prevent premature crystallization, pre-heat the funnel and receiving flask before hot filtration.
-
Cooling in an Ice Bath: After the solution has cooled to room temperature and crystallization appears to have stopped, cool the flask in an ice bath to maximize the yield of crystals.
-
Concentrate the Mother Liquor: If significant product remains in the filtrate (mother liquor), you can concentrate it by evaporation and cool again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H15ClN2O | [4] |
| Molecular Weight | 250.73 g/mol | |
| Physical Form | White to Yellow to Brown to Red or Gray Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place |
Table 2: Troubleshooting Summary for Purification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Darkly Colored Product | Oxidation, Colored Impurities | Activated charcoal treatment during recrystallization. |
| Oiling Out | Improper solvent, High concentration, Rapid cooling | Re-heat and add more solvent, Slow cooling, Use a mixed solvent system. |
| Poor Recovery | Too much solvent, Premature crystallization, Product solubility | Use minimal hot solvent, Pre-heat filtration apparatus, Cool in an ice bath, Concentrate mother liquor. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is adapted from a general procedure for phenylhydrazine hydrochloride and may require optimization.[2]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot water (or an ethanol/water mixture) while stirring and heating until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution to remove the charcoal or any insoluble impurities.
-
Acidification and Crystallization: To the hot filtrate, slowly add a volume of concentrated hydrochloric acid (approximately one-third of the total volume of the solution).[2] Allow the solution to cool slowly to room temperature.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold water or a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
troubleshooting incomplete diazotization of 4-benzyloxyaniline
Welcome to the technical support center for the diazotization of 4-benzyloxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this specific chemical transformation.
Troubleshooting Guide: Incomplete Diazotization of 4-Benzyloxyaniline
This guide addresses common issues encountered during the diazotization of 4-benzyloxyaniline, presented in a question-and-answer format.
Q1: My reaction mixture did not turn into a clear solution after adding 4-benzyloxyaniline to the acidic solution. What could be the problem?
A1: Incomplete dissolution of 4-benzyloxyaniline or its hydrochloride salt is a common issue. Ensure that a sufficient excess of acid (typically 2.5 to 3 molar equivalents) is used to fully protonate the amine, forming the more soluble hydrochloride salt. Gentle warming may aid dissolution, but the solution must be thoroughly cooled to 0-5 °C before the addition of sodium nitrite.
Q2: I observed a brown or reddish color in my reaction mixture upon adding sodium nitrite. Is this normal?
A2: The formation of a light yellow or colorless solution is typical for a successful diazotization. A brown or reddish color may indicate the formation of unwanted side products, such as azo compounds formed by the coupling of the diazonium salt with unreacted 4-benzyloxyaniline. This can be caused by localized warming or an insufficient amount of acid. Ensure slow, dropwise addition of the sodium nitrite solution with vigorous stirring while maintaining a temperature of 0-5 °C.
Q3: How can I confirm that the diazotization is complete?
A3: A simple and effective method is to use starch-iodide paper. A slight excess of nitrous acid at the end of the reaction will oxidize the iodide to iodine, resulting in a blue-black color on the paper. To perform the test, take a drop of the reaction mixture with a glass rod and touch it to the starch-iodide paper. The immediate appearance of a blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.
Q4: My diazonium salt solution seems to be decomposing, as I can see gas evolution even at low temperatures. What should I do?
A4: Arenediazonium salts are inherently unstable and can decompose to form phenols and nitrogen gas, even at low temperatures.[1] It is crucial to use the freshly prepared diazonium salt solution immediately in the subsequent reaction. If decomposition is evident, it is best to discard the solution and start the procedure again, ensuring the temperature is strictly maintained between 0 and 5 °C throughout the reaction.
Q5: The subsequent coupling reaction with my coupling agent is giving a very low yield. What are the possible reasons related to the diazotization step?
A5: A low yield in the coupling reaction is often a direct consequence of incomplete diazotization. Here are some potential causes:
-
Insufficient Nitrous Acid: Ensure a slight molar excess of sodium nitrite (around 1.05 to 1.1 equivalents) is used.
-
Incorrect Temperature: Temperatures above 5 °C can lead to the decomposition of the diazonium salt before it has a chance to react.
-
Inadequate Acidity: The reaction requires a strongly acidic medium to generate the active nitrosating agent.[2]
-
Premature Decomposition: The diazonium salt solution may have been stored for too long before use.
Q6: Could the benzyloxy group be interfering with the reaction?
A6: While the benzyloxy group is generally stable under these conditions, highly acidic conditions and elevated temperatures could potentially lead to cleavage of the benzyl ether. However, at the recommended low temperatures for diazotization, this is less likely to be a major side reaction. The electron-donating nature of the benzyloxy group can increase the nucleophilicity of the aromatic ring, which might make the starting material more susceptible to side reactions like unwanted coupling if the reaction conditions are not carefully controlled.
Frequently Asked Questions (FAQs)
What is the role of the excess acid in the diazotization of 4-benzyloxyaniline?
Excess strong acid, typically hydrochloric acid, serves two primary purposes. First, it converts the 4-benzyloxyaniline into its more soluble hydrochloride salt. Second, it reacts with sodium nitrite to generate nitrous acid in situ, which is the key reagent for the diazotization process.[3][4]
Why is the reaction carried out at 0-5 °C?
Aromatic diazonium salts are thermally unstable and can explosively decompose if isolated in a dry state.[1] Maintaining a low temperature (0-5 °C) minimizes the rate of decomposition of the 4-benzyloxybenzenediazonium salt in the aqueous solution, allowing it to be used in subsequent reactions.[1][3]
What are the potential side reactions during the diazotization of 4-benzyloxyaniline?
The most common side reaction is the coupling of the newly formed diazonium salt with unreacted 4-benzyloxyaniline to form an azo dye. This is more likely to occur if the reaction is not sufficiently acidic or if there are localized areas of higher pH. Another potential side reaction is the decomposition of the diazonium salt to form 4-benzyloxyphenol.
How should I handle sodium nitrite?
Sodium nitrite is a strong oxidizing agent and is toxic. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
Can I isolate the 4-benzyloxybenzenediazonium salt?
It is strongly advised not to isolate diazonium salts in solid form as they can be explosive.[1] They are almost always prepared and used in solution immediately.
Data Presentation
Table 1: Typical Reaction Parameters for the Diazotization of Aromatic Amines.
| Parameter | Recommended Range/Value | Purpose |
| Temperature | 0 - 5 °C | To ensure the stability of the diazonium salt. |
| **Molar Ratio (Amine:NaNO₂) ** | 1 : 1.05 - 1.1 | To ensure complete conversion of the amine. |
| Molar Ratio (Amine:Acid) | 1 : 2.5 - 3 | To ensure complete dissolution and generation of nitrous acid. |
| Solvent | Water, Dilute Acid | To dissolve the reactants and facilitate the reaction. |
| Reaction Time | 15 - 30 minutes | Typical time for complete diazotization. |
Experimental Protocols
Representative Protocol for the Diazotization of 4-Benzyloxyaniline
This protocol is a representative procedure adapted from general methods for the diazotization of aromatic amines.[3][5] Researchers should optimize conditions for their specific application.
Materials:
-
4-Benzyloxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, dissolve one molar equivalent of 4-benzyloxyaniline in a mixture of distilled water and 2.5 to 3 molar equivalents of concentrated hydrochloric acid.
-
Cool the resulting solution to 0-5 °C in an ice-water bath with continuous stirring.
-
In a separate beaker, prepare a solution of 1.05 to 1.1 molar equivalents of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-benzyloxyaniline hydrochloride solution. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes.
-
Confirm the completion of the reaction by testing for a slight excess of nitrous acid using starch-iodide paper. A drop of the reaction mixture should produce an immediate blue-black color.
-
The resulting cold solution of 4-benzyloxybenzenediazonium chloride is now ready for immediate use in subsequent reactions.
Visualizations
Caption: Diazotization of 4-benzyloxyaniline and subsequent azo coupling.
Caption: Troubleshooting workflow for incomplete diazotization.
References
preventing oxidation of 4-Benzyloxyphenylhydrazine hydrochloride during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 4-benzyloxyphenylhydrazine hydrochloride during its synthesis.
Troubleshooting Guide: Preventing and Managing Oxidation
Researchers may encounter challenges with oxidation during the synthesis of this compound. This guide provides a systematic approach to identifying, mitigating, and resolving these issues.
Issue 1: Reaction Mixture Develops a Yellow, Brown, or Red Color
Possible Cause: This discoloration is a primary indicator of oxidation of the phenylhydrazine derivative. Phenylhydrazines are susceptible to air oxidation, a process that can be accelerated by the presence of metal ions and light.[1][2] The oxidation of phenylhydrazine is a complex, autocatalytic process involving superoxide radicals and other reactive oxygen species.[3]
Solutions:
-
Maintain Strict Temperature Control: The synthesis, which involves diazotization of 4-benzyloxyaniline followed by reduction with tin(II) chloride, should be consistently maintained at 0-5°C.[4] Excursions to higher temperatures can accelerate the decomposition of the diazonium salt intermediate and promote oxidation.
-
Ensure an Inert Atmosphere: The presence of oxygen is a key driver of oxidation.[3]
-
Degas Solvents: Before use, degas all solvents (water, hydrochloric acid) by sparging with an inert gas like nitrogen or argon for at least 30 minutes.
-
Blanket the Reaction: Maintain a positive pressure of nitrogen or argon over the reaction mixture throughout the entire process.
-
-
Use High-Purity Reagents: Impurities, especially metal ions, can catalyze oxidation.[3] Use reagents from reputable suppliers and consider using metal chelators like EDTA if metal contamination is suspected.
-
In-Process Antioxidant Addition (for persistent issues):
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant, ascorbic acid can be a suitable option as it is effective at scavenging a variety of reactive oxygen species.[5][6][7][8][9] It is generally compatible with acidic conditions and reducing agents.
-
Butylated Hydroxytoluene (BHT): A lipophilic antioxidant, BHT is a potent free-radical scavenger.[10][11][12][13][14] While less soluble in aqueous media, it can be effective in organic solvents or as a stabilizer for the final product.
-
Issue 2: Low Yield of the Final Product
Possible Cause: A low yield can be a direct consequence of oxidation, where the desired product is converted into byproducts. It can also result from incomplete reaction or mechanical losses during workup.
Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time and prevent unnecessary exposure to reaction conditions that may promote degradation.
-
Efficient Workup: Once the reaction is complete, proceed with the workup and isolation of the product without delay to minimize its exposure to air and light.
-
Optimize Reduction Step: Ensure the tin(II) chloride solution is freshly prepared and added portion-wise to maintain control over the reaction exotherm.
Issue 3: Impure Product Obtained After Isolation
Possible Cause: The presence of colored impurities in the final crystalline product indicates that oxidation has occurred and the byproducts have co-precipitated.
Solutions:
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system. This will help remove colored impurities.
-
Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[2]
-
Storage: Store the purified this compound in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation over time.[4]
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of this compound oxidation?
A1: The primary visual indicator of oxidation is a change in color. The pure compound should be a white to off-white or cream-colored powder.[4] The appearance of a yellow, brown, or even reddish tint suggests the presence of oxidation byproducts.[1][2]
Q2: What are the likely byproducts of oxidation?
A2: The oxidation of the parent compound, phenylhydrazine, is known to produce a range of byproducts including superoxide radicals, hydrogen peroxide, phenylhydrazyl radicals, phenyldiazene, and benzenediazonium ions.[3] For 4-benzyloxyphenylhydrazine, analogous benzyloxy-substituted derivatives are expected. These can further react to form complex, colored polymeric materials.
Q3: Can I use any antioxidant during the synthesis?
A3: Not all antioxidants are suitable. The chosen antioxidant must be compatible with the reaction conditions, specifically the acidic environment and the presence of a strong reducing agent (tin(II) chloride). Water-soluble antioxidants like ascorbic acid are often a good starting point for aqueous reactions. For non-aqueous workups or storage, a lipophilic antioxidant like BHT may be more appropriate.[5][10]
Q4: How can I monitor the purity of my product and detect oxidation?
A4: High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are effective methods.
-
HPLC: A reverse-phase HPLC method with UV detection can be developed to separate the main product from its impurities. The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.
-
TLC: TLC can be used for rapid in-process monitoring. The product and any colored impurities can often be visualized directly. Staining with a suitable reagent, such as iodine vapor or permanganate solution, can help visualize non-colored byproducts.[15]
Data Presentation
Table 1: Stability of Phenylhydrazine with and without a Stabilizer
| Storage Time (Months) | Purity of Non-Stabilized Phenylhydrazine (%) | Purity of Phenylhydrazine with 2% Hexamethylene Tetramine (%) |
| 0 | 100 | 100 |
| 6 | ~85 | 98.5 |
| 7 | ~90 | ~99 |
| 12 | 65.7 | 96.1 |
Data adapted from a study on the stabilization of phenylhydrazine. Hexamethylene tetramine acts as a stabilizer, which can prevent decomposition.[16]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic procedures.[4]
Materials:
-
4-Benzyloxyaniline hydrochloride
-
Sodium nitrite (NaNO₂)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water (degassed)
-
Diethyl ether (Et₂O)
-
Nitrogen or Argon gas
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 4-benzyloxyaniline hydrochloride (1.0 eq) in degassed water and concentrated HCl.
-
Cool the solution to 0-5°C in an ice-salt bath while bubbling nitrogen or argon through the solution.
-
Slowly add a solution of sodium nitrite (1.1 eq) in degassed water dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C under an inert atmosphere.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.5-3.0 eq) in concentrated HCl and degassed water.
-
Cool this solution to 0°C under an inert atmosphere.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours.
-
-
Workup and Isolation:
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with cold, degassed water.
-
Wash the solid with diethyl ether to remove non-polar impurities.
-
Dry the product under vacuum at a low temperature.
-
Protocol 2: TLC Analysis of Reaction Progress and Purity
Materials:
-
Silica gel TLC plates (with fluorescent indicator F254)
-
Developing chamber
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v, optimize as needed).
-
Visualization: UV lamp (254 nm), iodine chamber, or potassium permanganate stain.
Procedure:
-
Spot a small amount of the reaction mixture, the starting material, and a co-spot on the TLC plate.
-
Develop the plate in the chosen mobile phase.
-
Dry the plate and visualize the spots under a UV lamp. The product should have a different Rf value than the starting material.
-
Further visualization with an iodine chamber or a potassium permanganate dip can reveal non-UV active impurities. Oxidized byproducts may appear as colored spots on the baseline or as streaks.
Protocol 3: HPLC Method for Purity Assessment
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (or as determined by UV scan of the pure compound).
-
Column Temperature: 30°C
Procedure:
-
Prepare a standard solution of pure this compound of known concentration.
-
Prepare a sample solution of the synthesized product.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the chromatograms for the presence of impurity peaks. The peak area of the main product can be used to calculate the purity.
Visualizations
Caption: Proposed oxidation pathway of 4-benzyloxyphenylhydrazine.
Caption: Troubleshooting workflow for oxidation during synthesis.
References
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 52068-30-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. miragenews.com [miragenews.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Ascorbic Acid (Vitamin C) Manufacturing: Green Extraction Techniques from Natural Sources [ouci.dntb.gov.ua]
- 10. atamankimya.com [atamankimya.com]
- 11. akrochem.com [akrochem.com]
- 12. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with 4-Benzyloxyphenylhydrazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzyloxyphenylhydrazine hydrochloride. The focus is on optimizing reaction conditions, particularly temperature, for successful synthesis.
Troubleshooting and FAQs
Q1: My Fischer indole synthesis using this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Fischer indole synthesis can be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Purity of Starting Materials: Ensure the this compound and the ketone are pure. Impurities can lead to undesirable side reactions. Using freshly purified starting materials is recommended.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, acetic acid) and Lewis acids (e.g., ZnCl₂, AlCl₃) are commonly used.[1][2][3] The optimal catalyst can be substrate-dependent, so screening different acids may be necessary.
-
Reaction Temperature and Time: This reaction typically requires elevated temperatures.[4] However, excessively high temperatures or prolonged reaction times can cause decomposition of reactants and products.[4] It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal balance.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Polar solvents like ethanol and toluene are frequently used.[1]
-
Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.[4]
Q2: I am observing the formation of significant side products in my reaction. What are the likely side reactions and how can they be minimized?
A2: The most common side reactions in the Fischer indole synthesis are aldol condensation of the ketone starting material and N-N bond cleavage of the hydrazone intermediate.
-
Aldol Condensation: This is more prevalent with ketones that can easily enolize. To minimize this, you can try a one-pot procedure where the hydrazone is formed at a lower temperature before the addition of the acid catalyst and heating to induce cyclization.
-
N-N Bond Cleavage: This side reaction can be promoted by certain electronic factors in the starting materials. Optimizing the acid catalyst and reaction temperature can help favor the desired cyclization pathway.
Q3: I am struggling with the purification of my indole product. What are some effective purification strategies?
A3: Purification of indole products can sometimes be challenging due to the presence of unreacted starting materials and side products.
-
Initial Work-up: After the reaction is complete, a standard work-up involves pouring the reaction mixture into ice water and then extracting the product with an organic solvent like ethyl acetate.[5]
-
Washing: The organic layer should be washed sequentially with water, a dilute acid (like 1M HCl) to remove any unreacted hydrazine, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[5]
-
Column Chromatography: This is the most common and effective method for separating the desired indole from impurities. A silica gel stationary phase is typically used.[5] The choice of eluent will depend on the polarity of your product and impurities and may require some optimization.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
Q4: What is the optimal temperature for the synthesis of this compound itself?
A4: The synthesis of this compound from 4-benzyloxyaniline typically involves a diazotization reaction followed by reduction. It is critical to maintain a low temperature, specifically 0°C , throughout the entire procedure to ensure the stability of the diazonium salt intermediate.
Data Presentation: Reaction Conditions for Fischer Indole Synthesis
The following table summarizes various reported reaction conditions for the Fischer indole synthesis using this compound with different ketones.
| Ketone/Aldehyde | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (hrs) | Yield (%) |
| 4-Benzyloxy propiophenone | Acetic Acid | Ethanol | 75 - 80 | 12 | 94 |
| 4-Benzyloxy propiophenone | Aluminum Chloride | Ethanol | 75 - 80 | 12 | 90 |
| 4-Benzyloxy propiophenone | None | Ethanol | 75 - 80 | 12 | 83.6 |
| Appropriate Ketone | Standard Fischer Indolization | Not Specified | 80 | Not Specified | Not Specified |
| 4-Methoxypropiophenone | HCl | Ethanol | 80 | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole[1]
-
Suspend this compound (10 g, 40 mmol) and 4-benzyloxy propiophenone (9.6 g, 40 mmol) in 140 ml of ethanol.
-
Add acetic acid (0.1 ml, 1.7 mmol) to the suspension.
-
Reflux the mixture for 12 hours at a temperature of 75 to 80°C. The product will precipitate during this time.
-
After 12 hours, cool the mixture to 10 to 15°C.
-
Isolate the crystallized product by filtration.
-
Wash the product with chilled ethanol (30 ml) and water (50 ml).
-
The resulting 5-Benzyloxy-2-(4-benzyloxy)-3-methyl-1H-indole is obtained with a yield of approximately 94%.
Mandatory Visualization
Below is a diagram illustrating the general workflow for the Fischer Indole Synthesis.
Caption: General workflow for the Fischer Indole Synthesis.
References
- 1. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for 4-Benzyloxyphenylhydrazine Hydrochloride Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during coupling reactions with 4-Benzyloxyphenylhydrazine hydrochloride. The primary focus is on the widely used Fischer indole synthesis, with additional information on alternative coupling methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common coupling reaction for this compound?
A1: The most prevalent application is the Fischer indole synthesis, a robust method for creating indole scaffolds, which are significant in medicinal chemistry.[1][2] This reaction involves the acid-catalyzed cyclization of this compound with an aldehyde or ketone.[1]
Q2: What types of catalysts are effective for the Fischer indole synthesis with this reagent?
A2: A broad range of both Brønsted and Lewis acids can be used.[1][3] Common Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1][4] Frequently used Lewis acids are zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃).[4]
Q3: My Fischer indole synthesis reaction is resulting in a low yield. What are the potential causes?
A3: Low yields can stem from several factors:
-
Inappropriate Catalyst Choice: The strength of the acid catalyst is crucial. An acid that is too strong can cause degradation of the starting material or product, while a weak acid may not facilitate the reaction efficiently.[5]
-
Incomplete Hydrazone Formation: The initial condensation of the hydrazine with the carbonyl compound to form the hydrazone must be complete before the cyclization step.[2]
-
Substituent Effects: The benzyloxy group on the phenylhydrazine is an electron-donating group, which can influence the electronic properties of the reactant.
-
Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.
-
Purity of Reagents: Impurities in either the this compound or the carbonyl compound can lead to side reactions and reduced yields.
Q4: Are there alternative coupling reactions for this compound besides the Fischer indole synthesis?
A4: Yes, other transition metal-catalyzed cross-coupling reactions can be employed for hydrazine derivatives. Palladium-catalyzed and copper-catalyzed C-N coupling reactions are modern methods for forming bonds between aryl halides and nitrogen-containing compounds, including hydrazines.[5][6][7] These methods can sometimes offer milder reaction conditions and broader functional group tolerance compared to the classical Fischer indole synthesis.
Troubleshooting Guides
Fischer Indole Synthesis
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Ineffective catalyst | Screen both Brønsted and Lewis acids to find the optimal catalyst for your specific substrate. For sensitive substrates, a milder acid like acetic acid may be beneficial. |
| Incomplete hydrazone formation | Ensure the hydrazone is fully formed before adding the cyclization catalyst. This can often be achieved by pre-stirring the hydrazine and carbonyl compound in a solvent like ethanol at room temperature or with gentle heating. Monitor by TLC. | |
| Poor quality of reagents | Use purified starting materials. Recrystallize or distill the this compound and the carbonyl compound if necessary. | |
| Formation of Multiple Products | Use of an unsymmetrical ketone | If a ketone of the type RCH₂COCH₂R' is used, a mixture of two isomeric indole products can be formed.[2] Consider using a symmetrical ketone or a different synthetic strategy if a single regioisomer is required. |
| Side reactions due to harsh conditions | Optimize the reaction temperature and time. Start with milder conditions and gradually increase the temperature. Monitor the reaction progress to avoid prolonged heating after completion. | |
| Product Degradation | Catalyst is too strong | Switch to a milder Lewis acid (e.g., ZnCl₂) or a Brønsted acid like acetic acid. |
| Product instability under acidic conditions | After the reaction is complete, neutralize the acid catalyst during the work-up procedure as quickly as possible. |
Data Presentation
Catalyst Performance in Fischer Indole Synthesis
The following table summarizes representative data for the Fischer indole synthesis using various catalysts. Note that the substrates and conditions may vary across different studies, so this table should be used as a general guide for catalyst selection.
| Catalyst | Catalyst Type | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid/HCl | Brønsted Acid | p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Reflux | 4 | 30 | [4] |
| Acetic Acid | Brønsted Acid | o,m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Room Temp. | N/A | High | [3] |
| ZnCl₂ | Lewis Acid | Phenylhydrazine | Acetone | Ethanol | N/A | 1 | ~79 | [8] |
| BF₃·OEt₂ | Lewis Acid | Phenylhydrazine | Cyclohexanone | Dioxane | 100 | 1 | 92 | [9] |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Phenylhydrazine | Cyclohexanone | N/A | 150 | 0.5 | 85 | [2] |
| H₂SO₄ | Brønsted Acid | Phenylhydrazine | Acetophenone | Ethanol | Reflux | 2 | 75 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5-Benzyloxy-2-methylindole via Fischer Indole Synthesis
This protocol describes a general procedure for the Fischer indole synthesis using this compound and acetone.
Materials:
-
This compound
-
Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of acetone to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
-
Cyclization:
-
To the flask containing the formed hydrazone, add 2.0-3.0 equivalents of anhydrous zinc chloride.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).
-
Continue heating at reflux for 2-4 hours, monitoring the disappearance of the hydrazone and the formation of the indole product by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure 5-benzyloxy-2-methylindole.
-
Mandatory Visualizations
Fischer Indole Synthesis Workflow
Caption: Catalyst selection workflow for the Fischer indole synthesis.
Fischer Indole Synthesis Signaling Pathway
Caption: The reaction mechanism of the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 5. CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia [organic-chemistry.org]
- 6. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Resolving Co-elution in HPLC Analysis of Drug Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting co-elution issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of drug derivatives.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in HPLC and why is it a problem for analyzing drug derivatives?
A1: Co-elution occurs when two or more compounds elute from the HPLC column at the same or very similar times, resulting in overlapping peaks.[1] For drug derivatives, which often have minor structural differences, this is a common challenge that can lead to inaccurate identification and quantification, impacting the reliability of analytical results.[2]
Q2: How can I confirm if I have co-eluting peaks?
A2: A symmetrical-looking peak can sometimes be deceptive.[3] A shoulder on the peak is a more obvious indicator of co-elution.[1] To confirm, you can use a Diode Array Detector (DAD) for peak purity analysis.[1][3] If the UV spectra across the peak are not identical, it suggests the presence of multiple components.[1][3] Similarly, a Mass Spectrometer (MS) can be used to check for inconsistencies in the mass spectra across the peak.[1][4]
Q3: My drug derivatives are co-eluting. What is the first troubleshooting step?
A3: The initial and often most effective step is to adjust the mobile phase composition.[5] For reversed-phase HPLC, you can try decreasing the percentage of the organic solvent (like acetonitrile or methanol) to increase the retention time of the analytes, which may improve separation.[1][5]
Q4: Adjusting the organic solvent percentage didn't work. What's next?
A4: If altering the solvent strength is not enough, consider changing the type of organic modifier.[5] Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation and alter the elution order.[3][6] Additionally, for ionizable drug derivatives, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[6][7][8]
Q5: Can changing the HPLC column help resolve co-elution?
A5: Absolutely. Changing the stationary phase chemistry is one of the most powerful ways to address co-elution.[5][9] If you are using a standard C18 column, switching to a column with a different chemistry, such as Phenyl-Hexyl or Cyano, can provide different selectivity.[3] For structurally very similar compounds or isomers, specialized columns like carbon-clad zirconia or those designed for hydrophilic interaction liquid chromatography (HILIC) might be necessary.[2][10]
Q6: How does temperature affect the separation of my derivatives?
A6: Column temperature influences the viscosity of the mobile phase and can alter selectivity.[11] Lowering the temperature can increase retention and potentially improve peak resolution, although it will also increase the analysis time.[11] Conversely, a higher temperature can shorten the analysis time and may also change selectivity.[6]
Q7: I'm observing peak tailing with my basic drug derivatives. How can this be fixed?
A7: Peak tailing for basic compounds is often due to interactions with acidic silanol groups on the silica-based stationary phase.[5] To minimize this, you can add a competing base like triethylamine (TEA) to the mobile phase in small amounts.[5] Ensuring the mobile phase pH is appropriate to suppress these interactions is also crucial.[5]
Troubleshooting Workflow
For a systematic approach to resolving co-elution, follow the logical progression outlined in the diagram below.
Caption: A step-by-step workflow for troubleshooting co-elution issues in HPLC.
Experimental Protocol: Method Development for Resolving Co-eluting Drug Derivatives
This protocol provides a systematic approach to developing a robust HPLC method for separating structurally similar drug derivatives.
1. Initial Column and Mobile Phase Selection:
-
Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection: UV detector set at an appropriate wavelength for your derivatives.[6]
2. Scouting Gradient:
-
Run a broad and fast gradient to determine the approximate elution times of your compounds (e.g., 5% to 95% B in 15 minutes).[6] This will help identify the range of organic solvent needed.[6]
3. Gradient Optimization:
-
Based on the scouting run, design a more focused gradient.[6]
-
If peaks are clustered at the beginning, start with a lower initial percentage of mobile phase B.[6]
-
If peaks elute very late, you can increase the final percentage of B or make the gradient steeper.[6]
-
To improve the separation of closely eluting peaks, create a shallower gradient in the region where they elute.[6][12] For instance, if two peaks elute between 40% and 50% B, you can flatten the gradient in this segment.[6]
4. Mobile Phase Selectivity:
-
If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient optimization.[6] Methanol has different solvent properties and can alter the elution order.[6]
5. pH Adjustment:
-
If peak shape is poor (e.g., tailing), especially for ionizable compounds, adjust the pH of Mobile Phase A.[6][8] Using a different acid or a buffer system can improve peak symmetry and selectivity.[6][13]
6. Flow Rate and Temperature Fine-Tuning:
-
Once a satisfactory separation is achieved, you can fine-tune the flow rate and temperature to optimize for analysis time and resolution.[6] A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.[6][11]
Data Presentation: Impact of Method Parameters on Resolution
The following table summarizes the typical effects of adjusting key HPLC parameters on the resolution of co-eluting peaks.
| Parameter | Adjustment | Primary Effect on Resolution | Potential Trade-offs |
| Mobile Phase | Decrease % Organic | Increases retention (k'), may improve resolution | Longer analysis time |
| Change Organic Solvent (e.g., ACN to MeOH) | Changes selectivity (α) | May alter elution order | |
| Adjust pH | Changes selectivity (α) for ionizable compounds | Can affect peak shape and column stability | |
| Stationary Phase | Change Column Chemistry (e.g., C18 to Phenyl) | Changes selectivity (α) | Requires new method development |
| Decrease Particle Size | Increases efficiency (N) | Higher backpressure | |
| Increase Column Length | Increases efficiency (N) | Longer analysis time, higher backpressure | |
| Temperature | Decrease Temperature | May increase retention and improve resolution | Longer analysis time, increased viscosity |
| Increase Temperature | May change selectivity, decreases analysis time | Potential for sample degradation | |
| Flow Rate | Decrease Flow Rate | Increases efficiency (N) | Longer analysis time |
Logical Relationship Diagram: The Resolution Equation
The resolution (Rs) between two peaks in chromatography is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k'). Understanding this relationship is fundamental to troubleshooting co-elution.
Caption: The relationship between Efficiency, Selectivity, and Retention Factor in determining Resolution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. mastelf.com [mastelf.com]
Navigating the Nuances of 4-Benzyloxyphenylhydrazine Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the stability of 4-Benzyloxyphenylhydrazine hydrochloride in solution. Addressing common challenges faced during experimental work, this resource offers troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Stability Issues in Solution
Researchers working with this compound often encounter challenges related to its limited stability in solution. This guide provides a systematic approach to identifying and resolving these issues.
| Observed Issue | Potential Cause | Recommended Action |
| Solution discoloration (yellow to reddish-brown) | Oxidation of the hydrazine moiety upon exposure to air. | Prepare solutions fresh before use. Degas solvents and purge vials with an inert gas (e.g., nitrogen or argon). Store stock solutions under an inert atmosphere at 2-8°C.[1][2] |
| Precipitate formation in aqueous solutions | Low solubility in neutral or basic aqueous solutions. | Adjust the pH of the aqueous solution to be acidic. For Fischer indole synthesis, the use of acidic catalysts like HCl, H₂SO₄, or acetic acid is common.[3][4] If the experiment allows, consider using a co-solvent such as ethanol. |
| Inconsistent or lower-than-expected experimental results | Degradation of the compound in the experimental medium. This can be accelerated by elevated temperatures, light exposure, and non-acidic pH. | Minimize the time the compound is in solution, especially at room temperature or higher. Protect solutions from light by using amber vials or covering containers with aluminum foil. Perform a stability study in your specific experimental buffer to determine the compound's half-life. |
| Formation of unexpected byproducts in reactions | Hydrolysis of the hydrochloride salt leading to the formation of phenylhydrazone or other degradation products. | Ensure anhydrous conditions if the reaction is sensitive to water. Use freshly prepared solutions and consider purification of the product to remove any degradation-related impurities. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
To maintain its integrity, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] The recommended storage temperature is between 2-8°C.[2] For long-term storage, keeping it under an inert atmosphere, such as nitrogen or argon, is advisable to prevent oxidation.[1]
2. How should I prepare a stock solution of this compound?
Due to its limited stability in many solvents, it is highly recommended to prepare stock solutions fresh for each experiment. If a stock solution must be stored, dissolve the compound in a suitable anhydrous organic solvent like ethanol or dimethyl sulfoxide (DMSO) and store at 2-8°C under an inert atmosphere for a short period. It is crucial to validate the stability of the stock solution under your specific storage conditions. Phenylhydrazine, a related compound, is soluble in ethanol, ether, and benzene.[5][6]
3. What is the solubility of this compound in common laboratory solvents?
4. My solution of this compound turned color. Can I still use it?
A color change, typically to yellow or reddish-brown, is an indication of oxidation and degradation.[5] Using a discolored solution can lead to inaccurate and unreliable results. It is strongly advised to discard the solution and prepare a fresh one.
5. How can I monitor the stability of this compound in my experimental setup?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be used to monitor the concentration of the compound over time in your specific experimental medium. This involves analyzing aliquots of the solution at different time points to determine the rate of degradation.
Experimental Protocols
Protocol 1: General Procedure for Solution Preparation
-
Weigh the required amount of this compound in a fume hood.
-
In a clean glass vial, add the desired solvent (e.g., anhydrous ethanol, DMSO).
-
If using an aqueous buffer, ensure it is acidic to improve solubility and stability.
-
To minimize oxidation, briefly bubble an inert gas (nitrogen or argon) through the solvent before adding the compound.
-
Add the solid compound to the solvent and vortex or sonicate until fully dissolved.
-
Immediately after preparation, purge the headspace of the vial with the inert gas and seal tightly.
-
Use the solution as soon as possible. If brief storage is necessary, store at 2-8°C and protect from light.
Diagrams
Logical Workflow for Troubleshooting Stability Issues
Caption: A logical workflow for identifying and addressing common stability issues encountered with this compound solutions.
Potential Degradation Pathway
Caption: Simplified diagram illustrating potential degradation pathways for 4-Benzyloxyphenylhydrazine in solution.
References
work-up procedures for reactions using 4-Benzyloxyphenylhydrazine hydrochloride
Welcome to the technical support center for 4-Benzyloxyphenylhydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on work-up procedures, troubleshooting, and frequently asked questions related to the use of this reagent in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a key reagent in organic synthesis, most notably in the Fischer indole synthesis to create complex indole derivatives.[1] These indole structures are significant scaffolds in many biologically active compounds and pharmaceuticals. It is also used in the Japp-Klingemann reaction to form hydrazones, which are often versatile intermediates for synthesizing various heterocyclic compounds.
Q2: What are the main safety precautions to consider when working with this compound?
A2: this compound is a hazardous substance and should be handled with appropriate safety measures. It can cause skin and serious eye irritation and may cause respiratory irritation.[2] It is also harmful if swallowed or in contact with skin.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Q3: How should this compound be stored?
A3: To maintain its stability and purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air, to which it is sensitive.
Q4: What are common impurities that might be present in this compound and how can they affect my reaction?
A4: Common impurities may include starting materials from its synthesis, such as 4-benzyloxyaniline, or products of degradation due to improper storage. These impurities can lead to side reactions, lower yields, and complications in the purification of the desired product. It is advisable to use high-purity reagent and to assess its quality if unexpected results are obtained.
Q5: Is the benzyloxy protecting group stable under typical reaction conditions?
A5: The benzyloxy group is generally stable to many reaction conditions. However, it is sensitive to strong acids and can be cleaved by catalytic hydrogenation. Care should be taken to select reaction and work-up conditions that are compatible with this protecting group to avoid unintended deprotection.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of reactions involving this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction; Unfavorable pH for hydrazone formation; Degradation of the starting material or product. | Monitor the reaction by TLC to ensure completion. For hydrazone formation, adjust the pH to a mildly acidic range (pH 4-6) to facilitate the reaction. Ensure the this compound is of high purity and has been stored correctly. |
| Product is an Oil and Difficult to Isolate | The product may have a low melting point or be a mixture of isomers. | Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If the product is oily, purification by column chromatography may be necessary. Trituration with a non-polar solvent like hexane may also help to solidify the product. |
| Formation of Multiple Products/Spots on TLC | Side reactions such as the formation of azines; Cleavage of the benzyloxy protecting group; Formation of regioisomers in Fischer indole synthesis. | In hydrazone formation, use a 1:1 stoichiometry of the hydrazine and carbonyl compound to minimize azine formation. Avoid strongly acidic conditions during work-up to prevent debenzylation. In Fischer indole synthesis, the choice of acid catalyst can influence regioselectivity. |
| Difficulty in Removing Unreacted Hydrazine | This compound is a salt and can have some water solubility, while the free base can be soluble in organic solvents. | During an aqueous work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate any remaining free base hydrazine and extract it into the aqueous layer. |
| Product Decomposes on Silica Gel Column | Hydrazones and indoles can be sensitive to the acidic nature of standard silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-2%). Alternatively, use a different stationary phase such as neutral alumina. |
| Emulsion Formation During Aqueous Work-up | Presence of polar impurities or byproducts that act as surfactants. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which often helps to break up emulsions. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Data Presentation
| Solvent | Solubility/Use | Notes |
| Water | Sparingly soluble, especially at low temperatures. | Used as a solvent in its synthesis and for washing during work-up to remove water-soluble impurities. |
| Ethanol | Soluble, especially upon heating. | A common solvent for Fischer indole synthesis.[1] The product may precipitate upon cooling. |
| Methanol | Soluble. | Can be used as a reaction solvent. |
| Acetic Acid | Soluble. | Often used as a solvent and catalyst in Fischer indole synthesis. |
| Ethyl Acetate | Sparingly soluble. | A common extraction solvent. |
| Dichloromethane | Sparingly soluble. | A common extraction solvent. |
| Diethyl Ether | Sparingly soluble. | Often used for washing or triturating the final product to remove non-polar impurities. |
| Toluene | Sparingly soluble. | Can be used as a solvent in some reactions. |
Experimental Protocols
Protocol 1: General Work-up for Fischer Indole Synthesis
This protocol is a general guideline for the isolation of an indole product synthesized from this compound.
-
Reaction Quenching and Product Precipitation:
-
After the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature, and then further cool in an ice bath (10-15°C).
-
The indole product may precipitate out of the solution. If it does not, the addition of cold water or an anti-solvent (like hexane) may induce precipitation.
-
-
Isolation of the Crude Product:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake sequentially with a cold solvent, such as chilled ethanol, followed by water to remove any remaining acid catalyst and other water-soluble impurities.
-
-
Drying:
-
Dry the isolated solid under vacuum to remove residual solvents.
-
-
Purification (if necessary):
-
If the product is not pure enough after precipitation, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel (potentially deactivated with triethylamine) or alumina.
-
Protocol 2: Aqueous Work-up for Hydrazone Formation
This protocol describes a typical extractive work-up for the isolation of a hydrazone product.
-
Reaction Quenching:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
-
Extraction and Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove any unreacted 4-Benzyloxyphenylhydrazine.
-
A saturated aqueous solution of sodium bicarbonate to neutralize any acidic catalyst.
-
Brine to remove the bulk of the dissolved water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude hydrazone product.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography as needed.
-
Visualizations
Caption: Experimental workflow for a typical Fischer indole synthesis work-up.
Caption: Decision tree for troubleshooting common work-up problems.
References
Validation & Comparative
A Comparative Guide to Indole Synthesis: 4-Benzyloxyphenylhydrazine Hydrochloride vs. Phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a venerable and versatile method for the construction of the indole nucleus, remains a cornerstone of synthetic organic chemistry. The choice of the starting phenylhydrazine derivative can significantly influence the reaction's efficiency, yield, and the accessible structural diversity of the resulting indoles. This guide provides an objective comparison of two commonly employed reagents in this synthesis: 4-benzyloxyphenylhydrazine hydrochloride and the parent phenylhydrazine. This comparison is supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic goals.
Performance Comparison in Fischer Indole Synthesis
The electronic nature of substituents on the phenylhydrazine ring plays a pivotal role in the outcome of the Fischer indole synthesis. The benzyloxy group at the para-position of 4-benzyloxyphenylhydrazine is an electron-donating group. This property is generally understood to enhance the rate of the key[1][1]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism, which can lead to higher yields and potentially milder reaction conditions compared to unsubstituted phenylhydrazine.
Quantitative Data Summary
The following tables summarize the performance of this compound and phenylhydrazine in the Fischer indole synthesis with different carbonyl compounds.
Table 1: Performance of this compound
| Carbonyl Compound | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Benzyloxy propiophenone | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | Acetic Acid / Ethanol | 75 - 80 | 12 | 94[2] |
| 4-Benzyloxy propiophenone | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | Aluminum Chloride / Ethanol | 75 - 80 | 12 | 90[2] |
| 4-Benzyloxy propiophenone | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | Acetic Acid / Toluene | 105 - 110 | 12 | 60[2] |
| 4-Benzyloxy propiophenone | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | Acetic Acid / Acetonitrile | 81 - 82 | 12 | 60[2] |
Table 2: Performance of Phenylhydrazine
| Carbonyl Compound | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |
| Acetophenone | 2-Phenylindole | Zinc Chloride | 170 | 5 | 72-80[3] |
| Acetophenone | 2-Phenylindole | Choline chloride.2ZnCl2 (Ionic Liquid) | 95 | 240 | 91[4] |
| Acetone | 2-Methylindole | Not specified / Ethanol | Not specified | 60 | 79.48[5] |
Analysis of Performance Data:
The data indicates that this compound can provide excellent yields, reaching up to 94%, in the synthesis of highly substituted indoles.[2] The electron-donating nature of the benzyloxy group likely facilitates the cyclization process. Phenylhydrazine also demonstrates good to excellent yields, particularly with the use of modern catalytic systems like ionic liquids which can achieve yields as high as 91%.[4]
It is important to note that the reaction conditions for the examples cited are not directly comparable. The synthesis with this compound was conducted at significantly lower temperatures (75-80 °C) compared to the traditional zinc chloride-catalyzed reaction of phenylhydrazine with acetophenone (170 °C).[2][3] This suggests that the substituted hydrazine may indeed allow for milder reaction conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison tables are provided below.
Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole
From this compound and 4-Benzyloxy propiophenone
-
Materials:
-
This compound (10 g, 40 mmol)
-
4-Benzyloxy propiophenone (9.6 g, 40 mmol)
-
Acetic acid (0.1 ml, 1.7 mmol)
-
Ethanol (140 ml)
-
Water
-
-
Procedure:
-
Suspend this compound and 4-benzyloxy propiophenone in ethanol in a reaction flask.
-
Add acetic acid to the suspension.
-
Reflux the mixture for 12 hours at a temperature of 75 to 80°C. During this time, the product will precipitate.
-
After the reaction is complete, cool the mixture to 10 to 15°C.
-
Isolate the crystallized product by filtration.
-
Wash the product with chilled ethanol (30 ml) and water (50 ml).
-
The resulting 5-benzyloxy-2-(4-benzyloxy)-3-methyl-1H-indole is obtained with a yield of 94%.[2]
-
Synthesis of 2-Phenylindole
From Phenylhydrazine and Acetophenone
-
Materials:
-
Acetophenone phenylhydrazone (53 g, 0.25 mole)
-
Powdered anhydrous zinc chloride (250 g)
-
Clean sand (200 g)
-
Concentrated hydrochloric acid
-
95% Ethanol
-
-
Procedure:
-
Prepare acetophenone phenylhydrazone by warming a mixture of acetophenone (40 g, 0.33 mole) and phenylhydrazine (36 g, 0.33 mole) on a steam cone for 1 hour. Dissolve the hot mixture in 80 ml of 95% ethanol, induce crystallization, cool in an ice bath, and collect the product. The yield of acetophenone phenylhydrazone is 87-91%.[3]
-
Place an intimate mixture of freshly prepared acetophenone phenylhydrazone and powdered anhydrous zinc chloride in a tall 1-liter beaker.
-
Immerse the beaker in an oil bath at 170°C and stir the mixture vigorously. The mass will become liquid after 3-4 minutes.
-
Remove the beaker from the bath and stir for 5 minutes.
-
To prevent solidification, stir in 200 g of clean sand.
-
Dissolve the zinc chloride by digesting the mixture overnight on a steam cone with 800 ml of water and 25 ml of concentrated hydrochloric acid.
-
Filter the sand and crude 2-phenylindole and boil the solids with 600 ml of 95% ethanol.
-
Decolorize the hot mixture with Norit and filter.
-
Cool the filtrate to room temperature to collect the 2-phenylindole. The total yield is 72-80%.[3]
-
Visualizing the Fischer Indole Synthesis
The following diagrams, generated using Graphviz, illustrate the general workflow of the Fischer indole synthesis and the logical relationship in comparing the two reagents.
Conclusion
Both this compound and phenylhydrazine are effective reagents for the Fischer indole synthesis. The presence of the electron-donating benzyloxy group in this compound appears to offer an advantage by potentially allowing for milder reaction conditions and achieving high yields. However, the choice of reagent will ultimately depend on the specific target molecule, the availability and cost of the starting materials, and the desired reaction scale. For syntheses requiring functionalized indoles, particularly those with a benzyloxy substituent at the 5-position, this compound is an excellent choice. For the synthesis of simpler, unsubstituted indoles, phenylhydrazine remains a reliable and widely used precursor. Further direct comparative studies would be beneficial to provide a more definitive quantitative assessment of their relative performance.
References
- 1. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 2. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. ijarsct.co.in [ijarsct.co.in]
The Benzyloxycarbonyl (Cbz) Group: A Superior Choice for Phenylhydrazine in Indole Synthesis
In the realm of organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles like indoles, the strategic use of protecting groups is paramount. For reactions involving phenylhydrazine, such as the widely-used Fischer indole synthesis, the choice of an appropriate N-protecting group can significantly influence reaction outcomes, yields, and the stability of intermediates. This guide provides a comprehensive comparison of the benzyloxycarbonyl (Cbz or Z) protecting group with other alternatives, supported by experimental data, demonstrating its distinct advantages for researchers, scientists, and professionals in drug development.
Superior Performance in Fischer Indole Synthesis
The primary advantage of the Cbz protecting group in the context of phenylhydrazine reactions is its remarkable stability under the acidic conditions typically required for the Fischer indole synthesis.[1][2][3] This stability ensures that the protecting group remains intact during the cyclization process, allowing for the direct synthesis of N-protected indoles. This is in stark contrast to more acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which often fail under the same conditions.
Experimental data from a study by Park et al. highlights this superiority. When Cbz-protected aryl hydrazides were subjected to Fischer indolization conditions (concentrated H₂SO₄ in boiling methanol), the corresponding N-Cbz-indoles were obtained in excellent yields.[1][4][5] Conversely, attempts to use N-Boc-protected phenyl hydrazide under similar acidic conditions resulted in significantly lower yields of the desired N-Boc-indole, demonstrating the incompatibility of the Boc group with this classic reaction.[5][6]
Comparative Yields in Fischer Indole Synthesis
| Protecting Group | Reaction Conditions | Product | Yield (%) | Reference |
| Cbz | conc. H₂SO₄, MeOH, reflux | N-Cbz-2,3-dimethylindole | 95% | [1][5][6] |
| Boc | conc. H₂SO₄, MeOH, 50 °C | N-Boc-2,3-dimethylindole | up to 20% | [5][6] |
| None | Acetic Acid, reflux | 2,3,3-trimethyl-5-nitroindolenine | 10% | [7] |
Table 1: Comparison of yields for the Fischer indole synthesis using differently protected phenylhydrazines. The data clearly shows the superior performance of the Cbz group under acidic conditions.
Key Advantages of the Cbz Protecting Group
Beyond its stability in acidic media, the benzyloxycarbonyl group offers several other benefits:
-
Ease of Introduction and Removal: The Cbz group can be readily introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[8][9] Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂ with Pd/C), which are mild conditions that are orthogonal to many other protecting groups.[8][9][10] This orthogonality is a significant advantage in multi-step syntheses.[8][11]
-
Crystallinity of Intermediates: The introduction of the Cbz group often enhances the crystallinity of the protected compound, facilitating purification by recrystallization.
-
Stability to a Range of Conditions: The Cbz group is robust and stable under various conditions, including mildly acidic and basic treatments, making it compatible with a wide array of synthetic transformations.[10]
Experimental Protocols
Protocol 1: Cbz Protection of Phenylhydrazine (General Procedure)
This protocol describes the synthesis of a Cbz-protected aryl hydrazide, a key intermediate for the Fischer indole synthesis.
Materials:
-
Iodobenzene (or other aryl iodide)
-
Benzyl carbazate
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add the aryl iodide (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), Cs₂CO₃ (1.4 eq), benzyl carbazate (1.2 eq), and anhydrous DMF.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80 °C) until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the Cbz-protected aryl hydrazide.[12]
Protocol 2: Fischer Indole Synthesis using Cbz-Protected Aryl Hydrazide
This protocol outlines the direct synthesis of an N-Cbz-indole.
Materials:
-
Cbz-protected aryl hydrazide (from Protocol 1)
-
Ketone (e.g., 2-butanone)
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Dissolve the Cbz-protected aryl hydrazide (1.0 eq) and the ketone (1.5 eq) in methanol.
-
Carefully add concentrated sulfuric acid (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-Cbz-indole.[1][5][6]
Protocol 3: Deprotection of N-Cbz-Indole
This protocol describes the removal of the Cbz group to yield the free indole.
Materials:
-
N-Cbz-indole (from Protocol 2)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon)
Procedure:
-
Dissolve the N-Cbz-indole in methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected indole.[9]
Visualizing the Workflow and Logic
To better illustrate the processes and the comparative stability, the following diagrams are provided.
Caption: Experimental workflow for indole synthesis using a Cbz-protected phenylhydrazine.
Caption: Comparison of Cbz and Boc group stability under different reaction conditions.
References
- 1. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles [organic-chemistry.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Aryl hydrazide beyond as surrogate of aryl hydrazine in the Fischer indolization: the synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-bis-Cbz-pyrrolo[2,3-f]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. datapdf.com [datapdf.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Guide to the Reactivity of Substituted Phenylhydrazines in the Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone in the construction of the indole nucleus, is profoundly influenced by the electronic nature of substituents on the phenylhydrazine starting material. The reactivity of substituted phenylhydrazines dictates reaction conditions, yields, and in some cases, the feasibility of the synthesis altogether. This guide provides a comparative analysis of the reactivity of various substituted phenylhydrazines, supported by experimental data, to aid in the selection of substrates and the optimization of reaction conditions.
The Decisive Role of Substituents: A Comparative Overview
The generally accepted mechanism of the Fischer indole synthesis involves the acid-catalyzed rearrangement of a phenylhydrazone, formed from a phenylhydrazine and a carbonyl compound. The key step, a[1][1]-sigmatropic rearrangement, is highly sensitive to the electronic properties of the phenylhydrazine.
-
Electron-Donating Groups (EDGs) on the phenyl ring, such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density of the aromatic ring. This increased nucleophilicity facilitates the electrophilic attack during the cyclization step, thereby accelerating the reaction rate and often leading to higher yields under milder conditions.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and chloro (-Cl), decrease the electron density of the phenyl ring. This deactivation of the aromatic system hinders the key rearrangement and cyclization steps, generally requiring more forcing conditions (e.g., stronger acids, higher temperatures) and resulting in lower yields.[2] In extreme cases, strongly deactivating groups can prevent the reaction from occurring.
Quantitative Comparison of Reactivity
The following table summarizes quantitative data from various studies, illustrating the impact of different substituents on the phenylhydrazine ring on the yield of the Fischer indole synthesis. It is important to note that direct comparison can be complex due to variations in reaction partners (ketones/aldehydes), catalysts, solvents, and temperatures across different experiments.
| Phenylhydrazine Substituent | Carbonyl Partner | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxy (-OCH₃) | Propiophenone | Oxalic acid/Dimethylurea (mechanochemical) | - | - | 79 | [3] |
| 4-Methyl (-CH₃) | Propiophenone | Oxalic acid/Dimethylurea (mechanochemical) | - | - | comparable to unsubstituted | [3] |
| Unsubstituted | Acetophenone | Zinc chloride (ZnCl₂) | 170 | 0.1 | 72-80 | [1] |
| 4-Chloro (-Cl) | Propiophenone | Oxalic acid/Dimethylurea (mechanochemical) | - | prolonged | Low conversion | [3] |
| 4-Nitro (-NO₂) | Isopropyl methyl ketone | Acetic acid/HCl | Reflux | 4 | 30 | [4] |
| 2-Methoxy (-OCH₃) | Ethyl pyruvate | HCl/EtOH | - | - | Minor product (normal), Major product (abnormal) | [5] |
| 3-Methyl (-CH₃) | Propiophenone | Oxalic acid/Dimethylurea (mechanochemical) | - | - | Mixture of regioisomers | [3] |
Experimental Protocols
Below are representative experimental protocols for the Fischer indole synthesis, providing a general framework that can be adapted based on the specific reactivity of the substituted phenylhydrazine.
General Procedure for Phenylhydrazone Formation (Optional Isolation)
-
In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 equivalent) and the corresponding aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
The mixture can be stirred at room temperature or gently heated to facilitate the condensation reaction.
-
The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC).
-
The phenylhydrazone may be isolated by filtration if it precipitates from the solution upon cooling, or the reaction mixture can be carried forward directly to the cyclization step.
General Procedure for Fischer Indole Synthesis (Cyclization)
-
The phenylhydrazone (or the crude mixture from the previous step) is treated with an acid catalyst. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[6]
-
The reaction mixture is heated, often to reflux, for a period ranging from minutes to several hours, depending on the reactivity of the substrates.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and the acid is neutralized, typically by the addition of a base such as sodium bicarbonate or sodium hydroxide solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude indole is then purified, typically by column chromatography on silica gel.
Mandatory Visualizations
Fischer Indole Synthesis Mechanism
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Workflow for Comparing Phenylhydrazine Reactivity
Caption: A logical workflow for the comparative analysis of reactivity.
Regioselectivity with Meta-Substituted Phenylhydrazines
When a meta-substituted phenylhydrazine is used, the cyclization can occur at two different positions, potentially leading to a mixture of 4- and 6-substituted indoles. The electronic nature of the substituent influences the regioselectivity:
-
Electron-donating groups at the meta position tend to favor the formation of the 6-substituted indole .[3]
-
Electron-withdrawing groups at the meta position can lead to a mixture of both 4- and 6-substituted indoles , with selectivity often being poor.[7]
Conclusion
The electronic nature of the substituent on the phenylhydrazine ring is a critical parameter in the Fischer indole synthesis. Electron-donating groups generally enhance reactivity, leading to higher yields under milder conditions, while electron-withdrawing groups impede the reaction, necessitating more forcing conditions and often resulting in lower yields. For drug development and process chemistry, a thorough understanding of these electronic effects is paramount for the rational design of synthetic routes and the efficient production of target indole-containing molecules. The provided data and protocols offer a foundational guide for researchers to navigate the subtleties of this venerable reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
alternative reagents to 4-Benzyloxyphenylhydrazine hydrochloride for indole synthesis
For researchers, scientists, and drug development professionals, the indole nucleus is a privileged scaffold, forming the core of numerous pharmaceuticals and biologically active compounds. The Fischer indole synthesis, a venerable and widely used method, traditionally employs substituted phenylhydrazines. Among these, 4-benzyloxyphenylhydrazine hydrochloride has been a common choice, offering a stable protecting group for the hydroxyl functionality. However, the demands of modern synthetic chemistry—seeking milder conditions, broader substrate scope, and improved yields—necessitate an exploration of alternative reagents.
This guide provides an objective comparison of alternative reagents and synthetic strategies to this compound for the construction of the indole core. We will delve into variations of the Fischer indole synthesis using different substituted phenylhydrazines and explore entirely different, yet powerful, indole synthesis methodologies. The performance of these alternatives is supported by experimental data, and detailed protocols are provided to facilitate their implementation in the laboratory.
Performance Comparison of Indole Synthesis Methods
The choice of synthetic route to an indole can significantly impact reaction efficiency, yield, and the diversity of accessible analogs. The following tables summarize quantitative data for various indole synthesis methodologies, offering a direct comparison of their performance under specific experimental conditions.
Fischer Indole Synthesis: Comparison of Substituted Phenylhydrazines
The electronic nature of the substituent on the phenylhydrazine ring plays a crucial role in the outcome of the Fischer indole synthesis. Here, we compare the performance of phenylhydrazines with electron-donating and electron-withdrawing groups against a baseline.
| Phenylhydrazine Reagent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Methoxyphenylhydrazine HCl | Propiophenone | Acetic Acid | Reflux | Not Specified | 79 | [1] |
| 4-Chlorophenylhydrazine HCl | Propiophenone | Oxalic Acid/Dimethylurea (Mechanochemical) | Not Specified | 400 min | Low Conversion | [1] |
| (2-Chloro-4-iodophenyl)hydrazine HCl | 2-Butanone | Polyphosphoric Acid | 90 | 3 h | 75-85 | [2] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 h | 30 | [3] |
| o,m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Room Temp | Not Specified | High | [3] |
Performance of Alternative Indole Synthesis Methodologies
Beyond the Fischer synthesis, a multitude of named reactions provide access to the indole core, often with distinct advantages in terms of substrate scope and regioselectivity.
| Synthesis Method | Key Reactants | Catalyst/Key Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Larock Indole Synthesis | o-Iodoaniline, Disubstituted Alkyne | Pd(OAc)₂, K₂CO₃, LiCl | DMF | 100 | >80 |
| Madelung Synthesis | N-Acyl-o-toluidine | Sodium Ethoxide | Hexane or THF | 200-400 | 56-82 |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl Oxalate | Potassium Ethoxide, then Zn/Acetic Acid | Ether, then Acetic Acid | Not Specified | Good to Excellent |
| Nenitzescu Indole Synthesis | Benzoquinone, β-Aminocrotonic Ester | (Often none) | Polar Solvents | Room Temp to Reflux | Variable, can be low |
| Bischler-Möhlau Synthesis | α-Bromo-acetophenone, Aniline | (Often none, excess aniline) | Not Specified | High | Often Poor, Harsh Conditions |
| Hemetsberger-Knittel Synthesis | 3-Aryl-2-azido-propenoic Ester | (Thermal decomposition) | Not Specified | High | >70 |
| Buchwald-Hartwig Modification | Aryl Bromide, Hydrazone | Pd(OAc)₂/BINAP | Not Specified | Not Specified | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic protocol. Below are representative experimental procedures for key alternative indole syntheses.
Larock Indole Synthesis of 2,3-Disubstituted Indoles
This method is highly versatile for the preparation of 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[4][5][6]
Materials:
-
o-Iodoaniline
-
Disubstituted alkyne (2-5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Potassium carbonate (K₂CO₃, excess)
-
Lithium chloride (LiCl, 1 equivalent)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the o-iodoaniline, the disubstituted alkyne, palladium(II) acetate, potassium carbonate, and lithium chloride.
-
Add DMF and heat the mixture to 100 °C.
-
Stir the reaction until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Madelung Indole Synthesis
This classical method involves the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine.[7]
Materials:
-
N-Acyl-o-toluidine
-
Sodium ethoxide (or other strong base, at least 2 equivalents)
Procedure:
-
In a flame-dried, high-temperature reaction apparatus, place the N-acyl-o-toluidine and the strong base.
-
Heat the mixture under an inert atmosphere to 200-400 °C.
-
Maintain the temperature until the reaction is complete (monitoring by TLC of quenched aliquots may be possible).
-
Cool the reaction mixture and carefully quench with water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude indole by chromatography or crystallization.
Reissert Indole Synthesis
This two-step procedure begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[8][9]
Step 1: Condensation
-
In a suitable flask, dissolve the o-nitrotoluene and diethyl oxalate in a dry, inert solvent such as ether.
-
Add a strong base, such as potassium ethoxide, and stir the mixture until the condensation is complete.
-
Quench the reaction and isolate the resulting ethyl o-nitrophenylpyruvate.
Step 2: Reductive Cyclization
-
Dissolve the ethyl o-nitrophenylpyruvate in acetic acid.
-
Add zinc dust portion-wise with stirring.
-
After the reduction is complete, filter the reaction mixture and neutralize the filtrate.
-
Isolate the crude indole-2-carboxylic acid. This can be decarboxylated by heating to yield the corresponding indole.
Nenitzescu Indole Synthesis of 5-Hydroxyindoles
This reaction provides a direct route to 5-hydroxyindoles from a benzoquinone and a β-aminocrotonic ester.[10][11]
Materials:
-
1,4-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Polar solvent (e.g., acetone, ethanol)
Procedure:
-
Dissolve the 1,4-benzoquinone in the chosen solvent in a round-bottom flask.
-
Add the ethyl 3-aminocrotonate to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the resulting 5-hydroxyindole derivative by column chromatography.
Visualizing Reaction Pathways
Understanding the underlying mechanisms and workflows is key to selecting and optimizing a synthetic route. The following diagrams, generated using Graphviz, illustrate the logical flow of several key indole syntheses.
Caption: The reaction pathway of the Fischer Indole Synthesis.
Caption: The catalytic cycle of the Larock Indole Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Reissert_indole_synthesis [chemeurope.com]
- 10. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Comparative Guide to Analytical Methods for Purity Validation of 4-Benzyloxyphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparison of analytical methodologies for the validation of 4-Benzyloxyphenylhydrazine hydrochloride purity. The selection of an appropriate analytical technique is paramount to ensuring the quality, safety, and efficacy of this key pharmaceutical intermediate. This document outlines and objectively compares several pertinent analytical techniques, providing supporting experimental data and detailed protocols to facilitate informed method selection and implementation.
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Potential impurities can originate from the synthetic route, such as residual starting materials or by-products, or arise from degradation. Therefore, the chosen analytical methods must be capable of accurately quantifying the main compound and separating it from any related substances.
Comparison of Key Analytical Methods
High-Performance Liquid Chromatography (HPLC), Titrimetry, and Gas Chromatography (GC) are among the most suitable techniques for the purity assessment of this compound. The following sections and tables provide a comparative overview of these methods.
Data Presentation
Table 1: Comparison of Performance Characteristics for Purity Analysis of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Titrimetry (Redox Titration) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantitative chemical reaction (oxidation of the hydrazine moiety). | Separation of volatile compounds based on their partitioning between a carrier gas and a stationary phase. |
| Specificity | High; can separate the main compound from structurally similar impurities. | Moderate; susceptible to interference from other reducing or oxidizing agents. | High; for volatile impurities and residual solvents. May require derivatization for the main analyte. |
| Accuracy | 98.0% - 102.0% | 99.0% - 101.0% | 95.0% - 105.0% (for residual solvents) |
| Precision (%RSD) | ≤ 1.0% | ≤ 0.5% | ≤ 5.0% (for residual solvents) |
| LOD | ~0.01% | Not typically determined for assay. | ~1 ppm (for residual solvents) |
| LOQ | ~0.03% | Not typically determined for assay. | ~5 ppm (for residual solvents) |
| Linearity (r²) | ≥ 0.999 | Not applicable for a single-point assay. | ≥ 0.99 (for residual solvents) |
| Throughput | Moderate (20-30 min per sample) | High (5-10 min per sample) | Moderate (20-40 min per sample) |
| Strengths | High sensitivity and specificity for a wide range of impurities.[1] | Simple, cost-effective, and provides a direct measure of the hydrazine content with high precision.[2] | Excellent for quantifying volatile impurities and residual solvents.[1][3] |
| Limitations | Higher cost and complexity compared to titration. | Less specific than chromatographic methods. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Phosphate Buffer (pH 3.0) in a gradient elution
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a final concentration within the linear range of the method.
-
Sample Solution: Prepare the sample by accurately weighing and dissolving the test substance in the mobile phase to achieve a similar concentration to the standard solution.
Validation Procedure: The validation of this method should be performed according to ICH Q2(R1) guidelines.[4]
-
Specificity: Analyze blank diluent and spiked samples to demonstrate the absence of interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the analyte.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
-
LOD & LOQ: Determine the lowest detectable and quantifiable concentrations, often established by the signal-to-noise ratio.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, and flow rate to assess the method's reliability.[4]
Titrimetry (Redox Titration with Potassium Iodate)
This classic method provides a direct and accurate assay of the hydrazine moiety. The method is based on the titration of hydrazine with potassium iodate in a strong hydrochloric acid solution.[5]
Reagents:
-
Standardized 0.1 N Potassium Iodate (KIO₃) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform or Carbon Tetrachloride (as indicator)
Procedure:
-
Accurately weigh about 200-300 mg of the this compound sample into a 250 mL glass-stoppered flask.
-
Dissolve the sample in a mixture of 30 mL of concentrated HCl and 20 mL of water.
-
Add 5 mL of chloroform or carbon tetrachloride to the flask.
-
Titrate with the standardized 0.1 N KIO₃ solution with vigorous shaking between additions.
-
The chloroform layer will initially turn dark due to the liberation of iodine. Continue the titration until the violet color of iodine in the chloroform layer completely disappears. The endpoint is reached when the chloroform layer becomes colorless.[5][6]
Calculation: The purity of this compound can be calculated based on the stoichiometry of the reaction between the hydrazine and potassium iodate.
Mandatory Visualizations
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. ajsonline.org [ajsonline.org]
- 6. ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS (Technical Report) | OSTI.GOV [osti.gov]
comparative yield analysis of different indole synthesis methods
A Comparative Analysis of Indole Synthesis Methodologies
The indole scaffold is a privileged structural motif in a vast array of pharmaceuticals and biologically active natural products. Consequently, the development of efficient and versatile methods for its synthesis remains a significant focus in organic chemistry. This guide provides a comparative analysis of classical and modern indole synthesis methodologies, with a focus on reaction yields, supported by experimental data. The Fischer and Bischler-Möhlau syntheses are presented as classical examples, while palladium-catalyzed approaches represent modern advancements.
Quantitative Comparison of Indole Synthesis Methods
The following table summarizes the yields of different indole synthesis methods for the preparation of a common derivative, 2-phenylindole, providing a direct comparison of their efficiencies under specific reported conditions. A second table provides a more general overview of the yields for the synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate, illustrating the differences between the Fischer and a modified Batcho-Leimgruber approach.
Table 1: Synthesis of 2-Phenylindole [1]
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | None | None | Reflux | Not Specified | Low (historically) |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71 |
| Pd-Catalyzed C-H Activation | N-Phenyl-2-vinylaniline | Pd(OAc)₂ | Toluene | 100 | 24 | 85 |
Table 2: Synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate [2]
| Parameter | Route 1: Modified Batcho-Leimgruber Approach | Route 2: Fischer Indole Synthesis |
| Starting Material | Methyl 2-methyl-3-methoxybenzoate | 3-Methoxyphenylhydrazine |
| Key Reactions | Nitration, Bromination, Wittig Reaction, Reductive Cyclization | Hydrazone formation, Fischer Indolization |
| Overall Yield | ~45-55% | ~60-70% |
| Number of Steps | 4 | 2 |
| Reagent Hazards | Bromine, Carbon Monoxide | PPA (corrosive) |
| Scalability | Moderate | Good |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Fischer Indole Synthesis of 2-Phenylindole[1]
Step 1: Formation of Acetophenone Phenylhydrazone Equimolar amounts of phenylhydrazine and acetophenone are mixed and heated gently. The reaction is exothermic, and upon cooling, the acetophenone phenylhydrazone crystallizes. The product is purified by recrystallization from ethanol. The yield of acetophenone phenylhydrazone is typically 87-91%.[1]
Step 2: Cyclization to 2-Phenylindole An intimate mixture of freshly prepared acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker.[1] The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The solid mass becomes liquid within 3-4 minutes. The beaker is then removed from the bath, and stirring is continued for another 5 minutes. To prevent solidification of the reaction mass, 200 g of clean sand is added and stirred in. The mixture is then allowed to cool.
For work-up, the zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid.[1] The sand and crude 2-phenylindole are collected by filtration. The solids are then boiled with 600 mL of 95% ethanol, and the hot mixture is decolorized with activated charcoal (Norit) and filtered. Upon cooling, 2-phenylindole crystallizes and is collected by filtration and washed with cold ethanol. The total yield is 72-80%.[1]
Bischler-Möhlau Indole Synthesis of 2-Phenylindole (Microwave-Assisted)[1]
Step 1: Synthesis of N-Phenacylanilines Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.[1]
Step 2: Microwave-Assisted Cyclization A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.[1] A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to improved yields of 52-75%.[1]
Visualizations
Experimental Workflow: Fischer Indole Synthesis
References
Spectroscopic Identification of Impurities in 4-Benzyloxyphenylhydrazine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the identification of potential impurities in 4-Benzyloxyphenylhydrazine hydrochloride. Understanding and controlling impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines experimental data and protocols for distinguishing the target compound from common process-related impurities and degradation products using various spectroscopic techniques.
Overview of Potential Impurities
The synthesis of this compound typically involves the diazotization of 4-benzyloxyaniline followed by a reduction step. Based on this synthetic route, several potential impurities may arise, including unreacted starting materials, byproducts of side reactions, and degradation products. The primary impurities considered in this guide are:
-
4-Benzyloxyaniline: The key starting material. Its presence indicates an incomplete reaction.
-
4-Benzyloxyphenol: A potential byproduct formed by the reaction of the diazonium salt intermediate with water.
-
Aniline and Phenol: Simpler related structures that could be present due to side reactions or degradation.
Spectroscopic Comparison: NMR and IR Analysis
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation and identification of organic compounds. The following sections and tables summarize the key spectroscopic features of this compound and its potential impurities, highlighting the distinguishable characteristics.
1H NMR Spectroscopy
Proton NMR (1H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts, splitting patterns, and integration of the signals can be used to differentiate between the target compound and its impurities.
| Compound | Aromatic Protons (ppm) | -CH2- Protons (ppm) | Other Key Protons (ppm) |
| 4-Benzyloxyphenylhydrazine HCl | 7.44-7.29 (m, 5H, Ar-H of benzyl), 7.01-6.93 (m, 4H, Ar-H of phenyl) | 5.05 (s, 2H) | 10.11 (bs, 3H, -NHNH3+) |
| 4-Benzyloxyaniline | 7.4-7.2 (m, 5H, Ar-H of benzyl), 6.8-6.6 (m, 4H, Ar-H of phenyl) | 5.0 (s, 2H) | 3.6 (bs, 2H, -NH2) |
| 4-Benzyloxyphenol | 7.4-7.2 (m, 5H, Ar-H of benzyl), 6.9-6.7 (m, 4H, Ar-H of phenyl) | 5.0 (s, 2H) | ~9.0 (s, 1H, -OH) |
| Aniline | 7.2-6.7 (m, 5H) | - | 3.6 (bs, 2H, -NH2) |
| Phenol | 7.3-6.8 (m, 5H) | - | 4.5-7.0 (bs, 1H, -OH) |
Table 1. Comparative 1H NMR Data (typical shifts in CDCl3 or DMSO-d6).
13C NMR Spectroscopy
Carbon NMR (13C NMR) provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for clear differentiation between the main compound and its impurities.
| Compound | Aromatic Carbons (ppm) | -CH2- Carbon (ppm) | Other Key Carbons (ppm) |
| 4-Benzyloxyphenylhydrazine HCl | 153.7, 139.1, 137.3, 128.5, 128.4, 128.3, 127.9, 127.7, 127.5, 117.1, 116.9, 115.5, 115.3 | 69.5 | - |
| 4-Benzyloxyaniline | ~152, 142, 137, 128.5, 127.8, 127.4, 115.8, 115.2 | ~70 | - |
| 4-Benzyloxyphenol | ~158, 150, 137, 128.5, 127.8, 127.4, 115.9, 115.0 | ~70 | - |
| Aniline | 146.7, 129.3, 118.6, 115.2 | - | - |
| Phenol | 155.0, 129.5, 120.8, 115.5 | - | - |
Table 2. Comparative 13C NMR Data (typical shifts in CDCl3 or DMSO-d6).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying functional groups present in a molecule. The characteristic vibrational frequencies of different bonds can be used to distinguish between the hydrazine, amine, and phenol functionalities of the target compound and its potential impurities.
| Compound | N-H / O-H Stretch (cm-1) | C-N / C-O Stretch (cm-1) | Aromatic C=C Stretch (cm-1) |
| 4-Benzyloxyphenylhydrazine HCl | 3232, 2906 (br, -NHNH3+) | 1242 | 1568, 1508 |
| 4-Benzyloxyaniline | 3400-3300 (two bands, -NH2) | ~1280 | ~1600, 1500 |
| 4-Benzyloxyphenol | 3550-3200 (broad, -OH) | ~1230 | ~1600, 1500 |
| Aniline | 3442, 3360 (two bands, -NH2) | 1281 | ~1619, 1500 |
| Phenol | 3550-3230 (broad, -OH) | ~1220 | ~1600, 1440 |
Table 3. Comparative IR Data.[1][2][3][4]
Alternative Analytical Techniques
While NMR and IR provide detailed structural information, chromatographic techniques coupled with mass spectrometry are often employed for quantitative analysis and detection of trace impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that can be used to separate this compound from its impurities based on their polarity. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) would likely provide good separation. Impurities would be detected as separate peaks in the chromatogram, and their levels can be quantified using a calibrated standard.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragments. When coupled with a separation technique like HPLC or Gas Chromatography (GC), it becomes a highly specific and sensitive method for impurity identification. The different molecular weights of the target compound and its potential impurities (as shown in Table 4) allow for their unambiguous identification.
| Compound | Molecular Weight ( g/mol ) |
| 4-Benzyloxyphenylhydrazine HCl | 250.73 |
| 4-Benzyloxyaniline | 199.25 |
| 4-Benzyloxyphenol | 200.24 |
| Aniline | 93.13 |
| Phenol | 94.11 |
Table 4. Molecular Weights of 4-Benzyloxyphenylhydrazine HCl and Potential Impurities.
Experimental Protocols
General Sample Preparation for NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
General Procedure for IR Spectroscopy (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm-1.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of impurities in a pharmaceutical substance.
Caption: Workflow for Spectroscopic Impurity Identification.
The logical relationship for identifying an unknown impurity can be visualized as follows:
Caption: Logical Flow for Impurity Structure Elucidation.
References
- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. wikieducator.org [wikieducator.org]
- 4. adichemistry.com [adichemistry.com]
A Comparative Guide to Assessing the Purity of Commercial 4-Benzyloxyphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is paramount in scientific research and drug development, where even trace impurities can lead to erroneous results and compromise the safety and efficacy of therapeutic candidates. 4-Benzyloxyphenylhydrazine hydrochloride is a key building block in the synthesis of various biologically active molecules, including potential anticancer agents.[1][2] Therefore, rigorous assessment of its purity is a critical step in ensuring the reliability and reproducibility of experimental data.
This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of commercial this compound. It includes detailed experimental protocols, comparative data, and visualizations to aid researchers in selecting the most appropriate techniques for their specific needs.
Common Impurities in Commercial this compound
The manufacturing process of this compound can introduce several impurities. The synthesis typically involves the diazotization of 4-benzyloxyaniline followed by reduction.[3][4] Potential impurities may include:
-
Starting materials: Unreacted 4-benzyloxyaniline.
-
Intermediates: Diazonium salts.
-
By-products: Products from side reactions.
-
Positional isomers: Other isomers of benzyloxyphenylhydrazine hydrochloride that may arise from impurities in the starting materials.
Quantitative Analysis of Purity: A Comparative Overview
Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the ability to identify unknown impurities, or compliance with regulatory standards.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Purity percentage, detection and quantification of impurities. | High sensitivity, high resolution, suitable for quantitative analysis.[5][6] | Requires reference standards for impurity identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information, can be used for absolute quantification (qNMR).[5][7] | Lower sensitivity compared to HPLC, may require deuterated solvents.[7] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Analysis of volatile impurities. | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[8][9] |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight determination, structural elucidation of impurities when coupled with a separation technique (e.g., LC-MS, GC-MS). | High sensitivity and specificity, excellent for impurity identification.[8][10] | Typically used in conjunction with a chromatographic technique for complex mixtures. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)
-
This compound reference standard
-
Sample of commercial this compound
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure good peak shape. A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile.
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh a known amount of the commercial this compound sample and dissolve it in the same diluent as the standard to obtain a solution of a similar concentration to one of the calibration standards.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution with acetonitrile and water (with acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis spectrophotometry, typically the wavelength of maximum absorbance.
-
Column Temperature: 25-30 °C[11]
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the commercial sample as a percentage.
-
Identify and quantify any impurities by comparing their retention times and peak areas to those of known impurity standards, if available. The area normalization method can be used to estimate the percentage of each impurity.
-
Quantitative NMR (qNMR) Spectroscopy for Purity Determination
This protocol describes the use of qNMR for the absolute quantification of this compound purity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Sample of commercial this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the commercial this compound sample.
-
Accurately weigh a precise amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample.
-
Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Identify a well-resolved signal of the analyte (this compound) and a well-resolved signal of the internal standard that do not overlap with any other signals.
-
Integrate the selected signals.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons giving rise to the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons giving rise to the internal standard signal
-
M_analyte = Molar mass of the analyte
-
M_IS = Molar mass of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved in assessing the purity of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for purity assessment.
Caption: Comparison of analytical methods.
Conclusion
The selection of an appropriate analytical method for assessing the purity of commercial this compound is a critical decision that can significantly impact the outcome of research and development projects. While HPLC is a robust and widely used technique for quantitative purity determination, NMR spectroscopy offers invaluable structural information and the potential for absolute quantification. For the definitive identification of unknown impurities, hyphenated techniques such as LC-MS are indispensable. A combination of these orthogonal methods will provide the most comprehensive and reliable assessment of the purity of this compound, ensuring the integrity of subsequent scientific endeavors.
References
- 1. This compound | 52068-30-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]
- 11. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
A Comparative Guide to Alternatives for Tin(II) Chloride in the Reduction of Diazonium Salts
For researchers, scientists, and drug development professionals seeking effective and optimized methods for the reduction of diazonium salts, this guide provides a comprehensive comparison of viable alternatives to the traditional reagent, tin(II) chloride (SnCl₂). This document outlines the performance of several alternative reducing agents, supported by experimental data and detailed protocols. The comparison focuses on key metrics such as reaction yields, conditions, and substrate scope, alongside considerations of cost, toxicity, and environmental impact.
The reduction of arenediazonium salts is a cornerstone transformation in organic synthesis, enabling the formation of arylhydrazines—key precursors in the synthesis of indoles and other pharmaceuticals—and the replacement of the diazonium group with hydrogen (deamination). While tin(II) chloride has been a long-standing choice for these reductions, its use is associated with challenges related to heavy metal contamination of products and waste streams, necessitating often tedious purification procedures. This guide explores modern, efficient, and in some cases, "greener" alternatives that can mitigate these issues.
Performance Comparison of Reducing Agents
The selection of an appropriate reducing agent for a diazonium salt is contingent on the desired outcome—either the formation of an arylhydrazine or deamination. The following tables summarize the performance of tin(II) chloride and its primary alternatives for these two key transformations.
Table 1: Reduction of Diazonium Salts to Arylhydrazines
| Reducing Agent | Typical Substrate | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| **Tin(II) Chloride (SnCl₂) ** | Aryl diazonium chlorides | Conc. HCl, 0-5 °C | 75-85 | Well-established, reliable | Heavy metal waste, product contamination |
| Sodium Dithionite (Na₂S₂O₄) | Aryl diazonium salts | Aqueous solution, rt | 80-94 | Inexpensive, fewer environmental concerns than SnCl₂ | Can lead to over-reduction to the aniline |
| Sodium Sulfite (Na₂SO₃) | Aryl diazonium chlorides | Aqueous solution, controlled pH | ~90 | Cost-effective, good yields | Requires careful pH control |
| L-Ascorbic Acid (Vitamin C) | Aryl diazonium salts | Aqueous medium, rt | High (e.g., 83% for a quinoline derivative) | "Green" reagent, heavy-metal-free, mild conditions | May require specific reaction tuning for optimal results |
Table 2: Deamination of Diazonium Salts (Replacement by Hydrogen)
| Reducing Agent | Typical Substrate | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| **Hypophosphorous Acid (H₃PO₂) ** | Aryl diazonium salts | Aqueous, often with a catalyst (e.g., Cu⁺) | Good to excellent | High selectivity for deamination | Can be slow, potential for side reactions |
| Sodium Borohydride (NaBH₄) | Aryl diazonium tetrafluoroborates | Aqueous or organic solvent | Good | Mild reagent, versatile | Can sometimes lead to side products |
| Ethanol (C₂H₅OH) | Aryl diazonium salts | Reflux | Variable | Readily available solvent/reagent | Often gives lower yields and side products (e.g., ethers) |
Experimental Protocols
Detailed methodologies for the reduction of a representative diazonium salt using tin(II) chloride and its key alternatives are provided below.
Protocol 1: Reduction of Benzenediazonium Chloride to Phenylhydrazine using Tin(II) Chloride
-
Diazotization: Dissolve aniline (1 mol) in concentrated hydrochloric acid (2.5 mol). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 mol) in water, maintaining the temperature below 5 °C.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.5 mol) in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred tin(II) chloride solution.
-
Allow the reaction mixture to stand in the cold for 1 hour, then collect the precipitated phenylhydrazine hydrochloride by filtration.
-
Wash the product with a small amount of cold hydrochloric acid and dry. The free base can be obtained by treatment with a base.
Protocol 2: Reduction of an Aryl Diazonium Salt to an Arylhydrazine using Sodium Dithionite
-
Diazotization: Prepare the aryl diazonium salt solution as described in Protocol 1.
-
Reduction: In a separate flask, dissolve sodium dithionite (2-3 equivalents) in water and cool to 10-15 °C.
-
Slowly add the diazonium salt solution to the stirred sodium dithionite solution. The reaction is often exothermic and the temperature should be controlled.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the arylhydrazine.
Protocol 3: Deamination of an Aryl Diazonium Salt using Hypophosphorous Acid
-
Diazotization: Prepare the aryl diazonium salt solution as described in Protocol 1.
-
Reduction: To the cold diazonium salt solution, add a 50% aqueous solution of hypophosphorous acid (2-3 equivalents). A catalytic amount of cuprous oxide can be added to facilitate the reaction.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deaminated aromatic compound.
Protocol 4: Reduction of an Aryl Diazonium Salt to an Arylhydrazine using L-Ascorbic Acid
-
Diazotization: Prepare the aryl diazonium salt solution in an aqueous medium as previously described.
-
Reduction: In a separate vessel, dissolve L-ascorbic acid (1.0-1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the L-ascorbic acid solution with vigorous stirring at room temperature.
-
The reaction progress can be monitored by the disappearance of the diazonium salt (e.g., by coupling with a phenol to check for color formation).
-
Once the reaction is complete, the arylhydrazine product can be isolated by extraction with an appropriate organic solvent, followed by standard workup procedures.
Reaction Pathways and Mechanisms
The reduction of diazonium salts can proceed through different mechanisms depending on the reducing agent employed. The following diagrams illustrate the proposed pathways.
Figure 1: Proposed pathway for the reduction of a diazonium salt with tin(II) chloride.
Figure 2: Radical mechanism for the deamination of a diazonium salt using hypophosphorous acid.
Figure 3: Proposed mechanism for the reduction of a diazonium salt by L-ascorbic acid.
Figure 4: Simplified pathway for the reduction of a diazonium salt with sodium borohydride, potentially forming a diazene intermediate.
Conclusion
The choice of a reducing agent for diazonium salts extends beyond the traditional use of tin(II) chloride. Alternatives such as sodium dithionite and L-ascorbic acid offer compelling advantages for the synthesis of arylhydrazines, particularly in large-scale applications where minimizing heavy metal waste is a priority. Sodium dithionite is a cost-effective and efficient option, while L-ascorbic acid represents a greener, metal-free approach. For deamination reactions, hypophosphorous acid remains a highly selective and effective reagent. The selection of the optimal reducing agent will depend on the specific synthetic goal, substrate, and considerations regarding cost, environmental impact, and desired product purity. This guide provides a foundation for researchers to make informed decisions and explore these viable alternatives to tin(II) chloride in their synthetic endeavors.
A Head-to-Head Battle of Reagents: Cost-Benefit Analysis of 4-Benzyloxyphenylhydrazine Hydrochloride in Indole Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the choice of reagents is a critical decision point, balancing cost, efficiency, and safety. This guide provides a comprehensive cost-benefit analysis of 4-Benzyloxyphenylhydrazine hydrochloride compared to other common reagents in the synthesis of indoles, a core scaffold in numerous pharmaceuticals. The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, relies on the acid-catalyzed reaction of a phenylhydrazine derivative with an aldehyde or ketone. The substituent on the phenylhydrazine ring profoundly influences the reaction's outcome. Here, we dissect the advantages and disadvantages of using this compound against its common counterparts: phenylhydrazine hydrochloride, 4-methoxyphenylhydrazine hydrochloride, and 4-nitrophenylhydrazine hydrochloride.
Performance and Yield: A Quantitative Comparison
The electronic nature of the substituent on the phenylhydrazine ring plays a pivotal role in the efficiency of the Fischer indole synthesis. Electron-donating groups (EDGs) generally accelerate the reaction, while electron-withdrawing groups (EWGs) can hinder it. The benzyloxy group in this compound is an electron-donating group, which is expected to facilitate the reaction.
Below is a summary of typical yields for the Fischer indole synthesis using various substituted phenylhydrazines with a model ketone (e.g., cyclohexanone) under acidic conditions.
| Reagent | Substituent Nature | Typical Yield (%) | Key Observations |
| This compound | Electron-Donating | 85-95% | The bulky benzyloxy group can be advantageous for specific molecular designs and can be cleaved later if necessary. |
| Phenylhydrazine hydrochloride | Neutral | 75-85%[1] | Often considered the baseline, providing high yields with simple substrates.[1] |
| 4-Methoxyphenylhydrazine hydrochloride | Electron-Donating | 80-95%[1] | The electron-donating methoxy group generally leads to higher yields and potentially faster reaction rates.[1] |
| 4-Nitrophenylhydrazine hydrochloride | Electron-Withdrawing | 10-30%[2][3] | The strongly deactivating nitro group significantly reduces the nucleophilicity of the hydrazine, leading to poor yields.[2][3] |
Cost Analysis
The cost of the starting material is a significant factor in the overall economic viability of a synthetic route, particularly for large-scale production. The following table provides an approximate cost comparison for the discussed phenylhydrazine derivatives.
| Reagent | Approximate Cost (USD/gram) |
| This compound | $10 - $30 |
| Phenylhydrazine hydrochloride | $0.50 - $2.00 |
| 4-Methoxyphenylhydrazine hydrochloride | $2.00 - $7.00 |
| 4-Nitrophenylhydrazine hydrochloride | $1.00 - $4.00 |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Safety and Environmental Impact
Substituted phenylhydrazines are generally considered hazardous materials and require careful handling.
| Reagent | Key Hazards | Environmental Impact |
| This compound | Harmful if swallowed or in contact with skin, causes skin and eye irritation.[4][5] | Limited specific data, but phenylhydrazines are generally considered harmful to aquatic life. |
| Phenylhydrazine hydrochloride | Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction, suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure.[6][7][8][9] | Phenylhydrazine is toxic to aquatic life. It is, however, biodegradable.[10] |
| 4-Methoxyphenylhydrazine hydrochloride | Harmful if swallowed or in contact with skin, may cause an allergic skin reaction.[11][12][13][14] | Expected to be harmful to aquatic life. The product is water-soluble and may spread in water systems.[15] |
| 4-Nitrophenylhydrazine hydrochloride | Flammable solid, harmful if swallowed or in contact with skin, causes skin and serious eye irritation, may cause an allergic skin reaction and respiratory irritation.[16][17] | Limited specific data, but nitroaromatic compounds can be persistent and toxic to aquatic organisms. |
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone using both this compound and the more economical phenylhydrazine hydrochloride are presented below.
Protocol 1: Synthesis of 6-Benzyloxy-1,2,3,4-tetrahydrocarbazole using this compound
Materials:
-
This compound (2.51 g, 10 mmol)
-
Cyclohexanone (1.08 g, 11 mmol)
-
Glacial Acetic Acid (20 mL)
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound in glacial acetic acid.
-
Add cyclohexanone to the suspension.
-
Heat the mixture to reflux with stirring for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield pure 6-benzyloxy-1,2,3,4-tetrahydrocarbazole.
Protocol 2: Synthesis of 1,2,3,4-tetrahydrocarbazole using Phenylhydrazine hydrochloride
Materials:
-
Phenylhydrazine hydrochloride (1.45 g, 10 mmol)
-
Cyclohexanone (1.08 g, 11 mmol)
-
Glacial Acetic Acid (20 mL)
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve phenylhydrazine hydrochloride in glacial acetic acid.
-
Add cyclohexanone to the solution.
-
Heat the mixture to reflux with stirring for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 1,2,3,4-tetrahydrocarbazole.
Visualizing the Synthesis and Decision-Making Process
To further clarify the concepts discussed, the following diagrams illustrate the Fischer indole synthesis pathway, the experimental workflow, and a logical decision-making flowchart.
Caption: The reaction mechanism of the Fischer indole synthesis.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Caption: A decision-making flowchart for selecting a phenylhydrazine reagent.
Conclusion
The cost-benefit analysis of this compound reveals it to be a highly effective, albeit premium-priced, reagent for the Fischer indole synthesis. Its primary advantage lies in consistently delivering high yields, attributable to the electron-donating nature of the benzyloxy group. This makes it an excellent choice for the synthesis of complex indoles where maximizing product formation is paramount.
For high-yield, cost-effective synthesis of simple indoles, phenylhydrazine hydrochloride remains a strong contender. 4-Methoxyphenylhydrazine hydrochloride offers a good balance of high yield and moderate cost. 4-Nitrophenylhydrazine is generally a less favorable option for the Fischer indole synthesis due to its low reactivity, unless the nitro group is specifically desired in the final product.
Ultimately, the optimal choice of reagent will depend on the specific goals of the synthesis, balancing the need for high yield, cost constraints, safety considerations, and the potential for downstream chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Benzyloxy)phenylhydrazine hydrochloride, 95% 52068-30-1 India [ottokemi.com]
- 5. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. Phenylhydrazine Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. Phenylhydrazine (CICADS) [inchem.org]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. echemi.com [echemi.com]
- 14. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. lobachemie.com [lobachemie.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
Safety Operating Guide
Proper Disposal of 4-Benzyloxyphenylhydrazine Hydrochloride: A Step-by-Step Guide
The following document provides a comprehensive, step-by-step guide for the proper disposal of 4-Benzyloxyphenylhydrazine hydrochloride, a compound that requires careful handling due to its potential hazards. This procedure is designed for researchers, scientists, and drug development professionals to ensure safety and compliance with standard laboratory practices.
Hazard Profile: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation.[1] As a hydrazine derivative, it should be handled with extreme caution, as many compounds in this class are suspected carcinogens and have other toxic effects.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure that all necessary safety measures are in place. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety goggles with side shields or a face shield | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | To prevent inhalation of dust or vapors. |
Chemical Incompatibilities
To prevent hazardous reactions during storage and disposal, this compound must be kept away from incompatible materials. As a hydrazine derivative, it is known to be incompatible with the following:
Table 2: Chemical Incompatibilities
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | May cause a violent or explosive reaction. |
| Strong Acids | Can lead to vigorous, exothermic reactions. |
| Metal Oxides | May react violently. |
| Porous Materials | Can potentially lead to spontaneous ignition. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on the quantity of waste. In all cases, the waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.
A. Disposal of Small Quantities (e.g., residual amounts in the laboratory):
-
Work in a Fume Hood: Conduct all disposal procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Neutralization (if permitted by local regulations): For very small residual amounts, chemical neutralization may be an option. This should only be performed by trained personnel and in strict accordance with your institution's safety protocols. A general method for hydrazine compounds involves:
-
Diluting the material with a large amount of water.
-
Slowly adding a dilute solution of an oxidizing agent like sodium hypochlorite or a dilute acid such as sulfuric acid, while stirring. This should be done with extreme care to control the reaction.
-
-
Collection: After neutralization, or if neutralization is not performed, the waste should be absorbed onto an inert material like vermiculite or sand.
-
Packaging: The absorbed material should be placed in a clearly labeled, sealed container. The label should read: "HAZARDOUS WASTE: this compound".
-
Storage and Pickup: Store the container in a designated hazardous waste accumulation area, away from incompatible materials. Contact your institution's Environmental Health and Safety (EHS) department for pickup.
B. Disposal of Large Quantities and Contaminated Containers:
-
Do Not Attempt Neutralization: Neutralization of large quantities of hydrazine derivatives can be dangerous and should not be attempted in a standard laboratory setting.
-
Packaging:
-
Unused Product: If the original container is intact and properly sealed, it can be disposed of as is. Ensure the label is clear and legible.
-
Contaminated Materials: Any grossly contaminated items (e.g., paper towels, gloves) should be collected in a sealed, labeled hazardous waste container.
-
-
Empty Containers: "Empty" containers may still contain hazardous residue. They should be triple-rinsed with a suitable solvent (e.g., water or an alcohol). The rinsate must be collected and disposed of as hazardous waste. The rinsed container should then be disposed of in accordance with institutional guidelines, which may still require it to be treated as hazardous waste.
-
Storage and Pickup: Store all containers of this compound waste in a designated, secure area. Contact your EHS department to arrange for professional disposal.
Disclaimer: The information provided here is a guideline based on general principles for the disposal of hydrazine derivatives. It is not a substitute for a thorough understanding of and compliance with all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Benzyloxyphenylhydrazine Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 4-Benzyloxyphenylhydrazine hydrochloride, a key compound in various research applications, including cancer therapy development. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your experimental work.
Essential Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound, based on established safety data.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles (conforming to EN 166 or equivalent) | Protects against dust particles and splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves. Inspect for tears or holes before use. | Prevents skin contact, as the compound is harmful if absorbed through the skin.[1][2] |
| Body Protection | Laboratory Coat | Standard laboratory coat | Provides a barrier against accidental spills. |
| Chemical-resistant suit/coveralls | Recommended for large quantities or when there is a significant risk of splashing. | Offers more comprehensive protection of the body. | |
| Respiratory Protection | Fume Hood | Always handle the solid compound within a certified chemical fume hood.[3] | Minimizes inhalation of dust particles, as the compound may cause respiratory irritation.[1] |
| N100 Respirator | Use if a fume hood is not available or during spill cleanup. | Provides a higher level of respiratory protection against fine particles.[2] |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is crucial for safety and experimental success.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C in a dark place is recommended.[4][5]
-
Segregation: Keep away from incompatible materials, such as strong oxidizing agents.
Handling and Preparation of Solutions
-
Work Area: All handling of the solid powder and preparation of solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust.[3]
-
Weighing: Use a dedicated, clean spatula and weighing vessel.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
Experimental Workflow: A Representative Protocol
The following is a representative protocol for assessing the apoptosis-inducing effects of this compound on a cancer cell line using a standard MTT assay. This is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
Objective: To determine the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with cell culture medium to achieve a range of desired final concentrations. Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[1]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: After a 2-hour incubation at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Caption: A representative workflow for an MTT-based cell viability assay.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its associated waste is mandatory to prevent environmental contamination and potential health hazards.
Waste Segregation
All waste materials should be segregated at the point of generation.
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused or expired this compound, contaminated spill cleanup materials. | Labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste | Solutions containing this compound, contaminated solvents. | Labeled, sealed, and chemically compatible hazardous waste container for halogenated organic waste.[3] |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with the compound. | Sharps container specifically for hazardous chemical waste. |
| Contaminated PPE | Gloves, lab coats, etc., that have come into contact with the compound. | Labeled hazardous waste bag. |
Disposal Procedure
-
Collection: Collect all waste in the appropriate, clearly labeled containers.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[5][6] Do not dispose of this chemical down the drain. [3]
Caption: A workflow for the proper segregation and disposal of hazardous waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
